molecular formula C6H2BrClFI B2455882 1-Bromo-2-chloro-4-fluoro-5-iodobenzene CAS No. 2460515-82-4

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Cat. No.: B2455882
CAS No.: 2460515-82-4
M. Wt: 335.34
InChI Key: PZDDFFBRALAQJI-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a useful research compound. Its molecular formula is C6H2BrClFI and its molecular weight is 335.34. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-chloro-4-fluoro-5-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-fluoro-5-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDDFFBRALAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document elucidates its physicochemical properties, provides a detailed, plausible synthetic route, and explores its anticipated applications, particularly in the realm of cross-coupling reactions. The strategic arrangement of four different halogens on the benzene ring imparts a unique reactivity profile, making it a valuable tool for the synthesis of complex molecular architectures.

Introduction

Polysubstituted halogenated benzenes are a cornerstone of modern organic synthesis, serving as highly versatile intermediates in the construction of a wide array of functionalized molecules. Among these, 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS Number: 2460515-82-4) is a compound of emerging interest. Its unique substitution pattern, featuring four distinct halogens, offers a rich platform for selective functionalization. The differential reactivity of the carbon-halogen bonds, particularly the lability of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allows for a stepwise and site-selective introduction of various substituents. This attribute is of paramount importance in the synthesis of complex pharmaceutical intermediates and novel materials. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its synthesis, properties, and potential applications.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is a prerequisite for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene are summarized in the table below.

PropertyValueSource
CAS Number 2460515-82-4[1]
Molecular Formula C₆H₂BrClFI[2]
Molecular Weight 335.34 g/mol [2]
Appearance Not explicitly stated, likely a solid at room temperatureInferred
Purity Typically >95%
Solubility Expected to be soluble in common organic solvents[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Safety Information

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[1]

Synthesis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Proposed Route

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be obtained from a substituted aniline precursor via a Sandmeyer-type reaction to introduce one of the halogens, preceded by a series of electrophilic halogenations. The order of these halogenations is crucial to achieve the desired substitution pattern.

G 1-Bromo-2-chloro-4-fluoro-5-iodobenzene 1-Bromo-2-chloro-4-fluoro-5-iodobenzene Precursor_Aniline Substituted Aniline 1-Bromo-2-chloro-4-fluoro-5-iodobenzene->Precursor_Aniline Sandmeyer Reaction (e.g., Diazotization followed by substitution)

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The proposed synthesis commences with 4-bromo-2-chloro-6-fluoroaniline. This starting material can be subjected to iodination followed by a deamination reaction to yield the final product.

G start 4-Bromo-2-chloro-6-fluoroaniline step1 Iodination start->step1 intermediate 4-Bromo-2-chloro-6-fluoro-5-iodoaniline step1->intermediate step2 Deamination (Diazotization followed by reduction) intermediate->step2 product 1-Bromo-2-chloro-4-fluoro-5-iodobenzene step2->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized and validated experimentally.[4][5][6]

Step 1: Iodination of 4-Bromo-2-chloro-6-fluoroaniline

  • Principle: The highly activated amino group directs the incoming electrophile (iodine) to the vacant ortho/para positions. In this case, the position ortho to the amino group is targeted.

  • Protocol:

    • Dissolve 1.0 equivalent of 4-bromo-2-chloro-6-fluoroaniline in glacial acetic acid.

    • Add a solution of 1.1 equivalents of iodine monochloride (ICl) in acetic acid dropwise to the aniline solution with stirring at room temperature.

    • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • If a purple color persists due to excess iodine, add a small amount of sodium thiosulfate solution until the color disappears.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain crude 4-bromo-2-chloro-6-fluoro-5-iodoaniline.

Step 2: Deamination of 4-Bromo-2-chloro-6-fluoro-5-iodoaniline

  • Principle: The amino group is converted to a diazonium salt, which is an excellent leaving group and can be subsequently removed (replaced by a hydrogen atom) via a reduction reaction.

  • Protocol:

    • Suspend the crude 4-bromo-2-chloro-6-fluoro-5-iodoaniline in a mixture of ethanol and concentrated sulfuric acid in a round-bottom flask, and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Gas evolution (N₂) should be observed.

    • Gently warm the mixture to 40-50 °C until gas evolution ceases.

    • Cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. This allows for selective and sequential functionalization, making it a valuable building block for complex molecules.

Chemoselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. This predictable chemoselectivity is the cornerstone of its application in synthetic chemistry. The C-I bond can be selectively coupled under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more forcing conditions.

G start 1-Bromo-2-chloro-4-fluoro-5-iodobenzene step1 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Mild Conditions start->step1 intermediate Aryl/Alkynyl-substituted 1-Bromo-2-chloro-4-fluorobenzene step1->intermediate step2 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions intermediate->step2 product Disubstituted Product step2->product

Caption: Sequential cross-coupling workflow.

Applications in Drug Discovery and Agrochemicals

The ability to introduce diverse functionalities in a controlled manner makes 1-Bromo-2-chloro-4-fluoro-5-iodobenzene a highly attractive scaffold for the synthesis of:

  • Pharmaceutical Intermediates: The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the use of halogenated aromatic building blocks. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Polysubstituted aromatic compounds are precursors to a variety of functional materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants and chemical shifts will be influenced by the surrounding halogen atoms.

  • ¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbons bonded to the halogens will show characteristic chemical shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This characteristic pattern can be a powerful tool for confirming the presence of these elements in the molecule.

Conclusion

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a synthetically valuable compound with significant potential for the construction of complex and highly functionalized organic molecules. Its unique arrangement of four different halogens provides a platform for selective and sequential cross-coupling reactions, a highly sought-after feature in modern synthetic chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemicals, and materials science. Further experimental validation of the proposed synthesis and a full spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). Mastering Organic Synthesis: The Power of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. [Link]

  • PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene. [Link]

  • Vertex AI Search. (2026, March 10). 1-Bromo-4-Chloro-2-Fluoro-5-Iodobenzene: A Cutting-Edge Chemical Compound.
  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • NIST. Benzene, 1-bromo-2-chloro-. [Link]

  • ResearchGate. P-C coupling reactions of 1-bromo-2-iodobenzene. [Link]

  • ResearchGate. Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. [Link]

  • SpectraBase. 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

Sources

Engineering Complexity: The Strategic Application of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

In the realm of advanced organic synthesis, the ability to programmatically functionalize a single aromatic core is a hallmark of efficiency. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) represents a masterclass in molecular design for this exact purpose. Featuring four distinct halogens on a single benzene ring (C₆H₂BrClFI), this tetrahalobenzene serves as an elite, non-symmetric building block.

By exploiting the inherent thermodynamic and kinetic differences of the carbon-halogen bonds, chemists can execute up to four sequential, site-selective functionalizations. This "orthogonal" reactivity makes it an invaluable scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs) and advanced optoelectronic materials, such as organic light-emitting diodes (OLEDs) .

Structural Anatomy & Reactivity Hierarchy

As an application scientist, understanding the causality behind a molecule's reactivity is critical. The orthogonal cross-coupling of this molecule is not random; it is dictated by the bond dissociation energies (BDE) and the rate of oxidative addition to low-valent transition metals (typically Palladium or Nickel) .

The reactivity hierarchy follows a strict order: I > Br > Cl >> F .

  • C-I Bond (Position 5): With the lowest BDE (~65 kcal/mol), the carbon-iodine bond undergoes rapid oxidative addition with Pd(0) even at room temperature. This is the mandatory first point of functionalization.

  • C-Br Bond (Position 1): The carbon-bromine bond (~81 kcal/mol) is inert under the mild conditions used for C-I cleavage but becomes reactive at elevated temperatures (60-80 °C) with standard phosphine ligands.

  • C-Cl Bond (Position 2): The carbon-chlorine bond (~96 kcal/mol) requires forcing conditions. Oxidative addition here necessitates highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to lower the activation barrier.

  • C-F Bond (Position 4): The carbon-fluorine bond (~115 kcal/mol) is generally inert to Pd-catalyzed cross-coupling. However, its high electronegativity activates the ring for Nucleophilic Aromatic Substitution (S_NAr), allowing for late-stage functionalization with amines or thiols.

OrthogonalReactivity SM 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (Starting Material) Step1 Step 1: C-I Cleavage Fastest Oxidative Addition (Suzuki/Sonogashira) SM->Step1 Pd(0), 25°C Step2 Step 2: C-Br Cleavage Moderate Activation (Heck/Negishi) Step1->Step2 Pd(0), 80°C Step3 Step 3: C-Cl Cleavage Requires Bulky Ligands (XPhos) (Buchwald-Hartwig) Step2->Step3 Pd(0), XPhos, 100°C Step4 Step 4: C-F Cleavage Nucleophilic Aromatic Substitution (SNAr) Step3->Step4 Nucleophile, Base, 120°C Target Fully Functionalized Tetrasubstituted Arene Step4->Target Final Assembly

Orthogonal functionalization pathway of 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

Quantitative Data: Reactivity Metrics & Catalyst Selection

To ensure a self-validating experimental design, the choice of catalyst and temperature must be tightly controlled to prevent "over-coupling" (e.g., activating the C-Br bond while trying to couple at the C-I bond). The table below summarizes the kinetic parameters and optimal conditions for each site.

Reaction SiteHalogenApprox. BDE (kcal/mol)Relative ReactivityOptimal Catalyst/Ligand SystemTypical Reaction Type
C5 Iodo (-I)6510,000xPd(PPh₃)₄ or Pd(dppf)Cl₂Suzuki-Miyaura, Sonogashira
C1 Bromo (-Br)81100xPd₂(dba)₃ / P(o-tolyl)₃Heck, Negishi, Suzuki
C2 Chloro (-Cl)961xPd-PEPPSI-IPr or Pd/XPhosBuchwald-Hartwig, Suzuki
C4 Fluoro (-F)115N/A (Pd inert)Metal-Free (K₂CO₃ base)S_NAr (with Amines/Thiols)

Step-by-Step Experimental Workflow: Sequential Functionalization

The following protocol outlines a robust, four-step sequential functionalization. Note: Rigorous inert atmosphere (Schlenk technique) is required for Steps 1-3.

Step 1: Site-Selective Suzuki Coupling at C-I
  • Charge: To an oven-dried flask, add 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2 mol%).

  • Solvent: Add degassed THF and 2M aqueous Na₂CO₃ (3.0 equiv).

  • Reaction: Stir at 25 °C for 4 hours . Causality: The low temperature strictly limits oxidative addition to the C-I bond, preserving the C-Br bond.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Step 2: Site-Selective Heck Coupling at C-Br
  • Charge: To the purified intermediate from Step 1, add an acrylate/alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%).

  • Solvent: Add anhydrous DMF and Et₃N (2.0 equiv).

  • Reaction: Heat to 80 °C for 12 hours . Causality: The steric bulk of P(o-tolyl)₃ promotes reductive elimination, while the 80 °C temperature provides enough energy to cleave the C-Br bond without touching the C-Cl bond.

  • Workup: Quench with water, extract with Et₂O, and purify.

Step 3: Buchwald-Hartwig Amination at C-Cl
  • Charge: To the intermediate from Step 2, add a secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane.

  • Reaction: Heat to 100 °C for 16 hours . Causality: XPhos is a highly electron-rich biaryl phosphine that forces the difficult oxidative addition into the C-Cl bond.

  • Workup: Filter through Celite, concentrate, and purify.

Step 4: S_NAr at C-F
  • Charge: To the intermediate from Step 3, add a primary amine or thiol (2.0 equiv) and K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO.

  • Reaction: Heat to 120 °C for 24 hours . Causality: The remaining fluoro group is displaced via a Meisenheimer complex, driven by the electron-withdrawing nature of the newly installed groups.

  • Workup: Precipitate in cold water and recrystallize.

Self-Validating Protocol Design (Trustworthiness)

A hallmark of a trustworthy synthetic methodology is the integration of in-situ quality control. When executing orthogonal cross-coupling, the risk of homologous coupling or over-reaction is high.

To validate the protocol, we utilize ¹⁹F-NMR as an internal spectroscopic probe . Because the fluorine atom remains on the ring until the final step, its chemical shift (typically between -100 and -120 ppm) and its coupling constants (J_H-F) will shift predictably after each substitution at the ortho (C5), meta (C6), and para (C1) positions.

ValidationProtocol Baseline 1. Baseline QC 19F-NMR & LC-MS Confirm Purity Reaction 2. Catalytic Cycle Execute Step-wise Coupling Baseline->Reaction Monitor 3. In-Situ UPLC Check Halogen Retention Reaction->Monitor Proceed Proceed Monitor->Proceed Mono-coupling Confirmed Halt Error Over-coupling Detected Monitor->Halt Di-coupling Detected Proceed->Reaction Iterate for Next Halogen

Self-validating experimental workflow utilizing in-situ monitoring for sequential cross-coupling.

By coupling UPLC-MS (to track exact mass changes corresponding to the loss of I, Br, and Cl) with ¹⁹F-NMR, the chemist creates a closed-loop, self-validating system that guarantees structural integrity at every stage of the synthesis .

References

  • Google Patents. "Compounds and organic light-emitting devices comprising the same (CN113166126A)".
  • Palani, V., Perea, M. A., Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Chemical Reviews (2022).[Link]

A Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a polysubstituted aromatic compound. The document begins by deconstructing and verifying its IUPAC name based on fundamental nomenclature rules. It then explores the complex considerations for its synthesis, focusing on the directing effects of its four distinct halogen substituents. A full suite of spectroscopic characterization techniques is proposed for structural verification. Furthermore, the guide discusses the potential applications of this and similar polyhalogenated benzenes as versatile building blocks in medicinal chemistry and materials science. Safety protocols and handling procedures for halogenated organic compounds are also detailed. This document is intended for researchers, chemists, and professionals in drug development and materials science who work with complex aromatic scaffolds.

Section 1: IUPAC Nomenclature and Structural Verification

The designation "1-Bromo-2-chloro-4-fluoro-5-iodobenzene" is the correct and unambiguous name for the specified molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The naming process for polysubstituted benzene rings follows a clear set of rules designed to provide a unique identifier for every possible structure.[1][2][3]

1.1 Principles of Nomenclature for Polysubstituted Benzenes

When a benzene ring has three or more substituents, numerical locants are used to define their positions.[2] The process involves four key steps:

  • Identify the Parent: The parent compound is benzene.[1][4]

  • Identify the Substituents: The substituents are Bromo, Chloro, Fluoro, and Iodo.

  • Assign Locants: The ring is numbered to assign the lowest possible set of numbers to the substituents.[2][4]

  • Arrange Alphabetically: The substituents are listed in alphabetical order, preceded by their assigned locant.[1]

1.2 Derivation of the Name

For the compound , the primary task is to find the numbering scheme that results in the "lowest locant set." Let's compare the possible numbering sequences:

  • Starting from Bromo (C1): This yields the locant set {1, 2, 4, 5} for Bromo, Chloro, Fluoro, and Iodo, respectively.

  • Starting from Chloro (C1): Numbering towards Bromo gives the set {1, 2, 4, 5}.

  • Starting from Fluoro (C1): Numbering towards Chloro gives {1, 3, 4, 6}.

  • Starting from Iodo (C1): Numbering towards Fluoro gives {1, 2, 4, 5}.

Several numbering schemes yield the same lowest locant set: {1, 2, 4, 5}. In such cases, a tie-breaking rule is applied: the substituent that comes first alphabetically is assigned the lowest number.[2]

The alphabetical order of the substituents is: B romo, C hloro, F luoro, I odo.

Since "Bromo" is first alphabetically, it is assigned the lowest possible locant, which is 1. This makes the first numbering scheme the correct one. The final name is constructed by arranging the substituent names alphabetically, each preceded by its number: 1-Bromo-2-chloro-4-fluoro-5-iodobenzene .

Retrosynthesis_Workflow Target Target Molecule (1-Bromo-2-chloro-4-fluoro-5-iodobenzene) Step1 Late-stage Halogenation (e.g., Iodination) Target->Step1 Disconnect I Precursor1 Tri-halogenated Precursor (e.g., 1-Bromo-2-chloro-4-fluorobenzene) Step1->Precursor1 Step2 Sandmeyer or Halex Reaction Precursor1->Step2 Disconnect Cl/Br Precursor2 Substituted Aniline (e.g., 2-Bromo-3-chloro-5-fluoroaniline) Step2->Precursor2 Step3 Multi-step synthesis from simpler starting materials Precursor2->Step3 Disconnect NH2/Halogens Start Simple Benzene Derivatives Step3->Start

Caption: A generalized retrosynthetic workflow for a polysubstituted halobenzene.

2.3 Hypothetical Synthesis Protocol

A potential, though challenging, route could involve the diazotization of a highly substituted aniline precursor, followed by a Sandmeyer-type reaction. For example, synthesizing 1-Bromo-2-fluoro-4-iodobenzene has been achieved via the diazotization of 2-fluoro-4-iodoaniline. [5]Extending this logic:

  • Starting Material Selection: Begin with a commercially available di- or tri-substituted aniline. For this example, let's assume 3-bromo-4-chloro-6-fluoroaniline is available.

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

  • Iodination (Sandmeyer-type Reaction): The diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is replaced by iodine, yielding the target molecule.

  • Purification: The crude product would be extracted from the reaction mixture using an organic solvent, washed, dried, and purified, likely via column chromatography or recrystallization.

This approach leverages a pre-existing substitution pattern to control the regiochemistry of the final halogen introduction.

Section 3: Spectroscopic Characterization

To confirm the identity and purity of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a combination of spectroscopic techniques is essential. [6][7]Each method provides unique information about the molecule's structure. [8]

Technique Purpose Expected Observations
¹H NMR Determines the environment of hydrogen atoms. Two signals are expected in the aromatic region (approx. 6.5-8.5 ppm), each corresponding to one of the two protons on the ring. They would appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atom.
¹³C NMR Identifies the different carbon environments. Six distinct signals are expected in the aromatic region, corresponding to the six unique carbons of the benzene ring. The chemical shifts would be influenced by the attached halogen.
¹⁹F NMR Specifically detects the fluorine atom. A single signal is expected. Its coupling pattern would provide information about adjacent protons.
Mass Spec. (MS) Determines the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight (335.34 g/mol ). [9][10]The isotopic pattern would be complex and characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).

| Infrared (IR) | Identifies functional groups and bond vibrations. | Absorption bands characteristic of a substituted benzene ring would be observed in the fingerprint region (<1500 cm⁻¹). Specific C-Halogen stretching frequencies would also be present. [8][11]|

Section 4: Applications in Research and Development

Polysubstituted aromatic rings are fundamental scaffolds in medicinal chemistry and materials science. [][13]While 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a specific and likely specialized compound, its structural motifs are highly valuable.

4.1 Building Blocks for Drug Discovery

Aromatic rings are present in approximately 45% of small molecule drugs. []The rigid, planar structure of the benzene ring provides a stable framework for orienting functional groups to interact with biological targets like proteins and nucleic acids. [13]The various halogen atoms on this molecule offer multiple, distinct reaction sites for further functionalization, such as in Suzuki or other palladium-catalyzed cross-coupling reactions. []This allows for the systematic modification of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties. [13][14] 4.2 Precursors in Materials Science

Halogenated aromatic compounds are key intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [15]The electron-withdrawing nature of the halogens can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of larger conjugated systems. [16][17]The multiple reactive sites allow for the construction of complex, multi-dimensional polymers and dendrimers with tailored thermal and electronic characteristics.

Caption: Relationship between the compound's properties and its primary applications.

Section 5: Safety and Handling

Halogenated organic compounds must be handled with care, as many are suspected carcinogens and can cause irritation or more severe health effects upon exposure. [18]While a specific Material Safety Data Sheet (MSDS) for this exact isomer is not readily available, general procedures for halogenated solvents and solids should be strictly followed. [9][19] 5.1 Personal Protective Equipment (PPE)

  • Gloves: Nitrile rubber gloves are required. Double-gloving may be necessary for extended handling. [18][20]* Eye Protection: ANSI-approved chemical splash goggles are mandatory. [20]A face shield may be required when there is a risk of splashes. [18]* Lab Coat: A fully buttoned lab coat must be worn at all times. [18] 5.2 Engineering Controls

  • All work with this compound, especially when handling it as a powder or in solution, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors. [18][20]* An emergency eyewash station and safety shower must be readily accessible. [18][19] 5.3 Storage and Waste Disposal

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9][19][20]* All waste, including contaminated consumables, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. The use of metal cans for halogenated waste is not recommended due to potential corrosion. [20]

Section 6: Conclusion

1-Bromo-2-chloro-4-fluoro-5-iodobenzene serves as an excellent case study for the principles of chemical nomenclature, the strategic complexities of organic synthesis, and the power of spectroscopic analysis. Its structure, rich with four different halogen substituents, makes it a potentially valuable, albeit specialized, building block for creating novel and complex molecules in pharmacology and materials science. The successful and safe utilization of this and similar compounds hinges on a thorough understanding of their chemical properties, reactivity, and associated hazards.

References

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  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Video: Nomenclature of Aromatic Compounds with Multiple Substituents. (2025, May 22). JoVE. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹³C NMR of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-bromo-2-chloro-4-fluoro-5-iodobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document delves into the theoretical underpinnings of substituent effects on aromatic systems, provides a robust experimental protocol, and presents a systematic approach to the prediction and assignment of the ¹³C NMR spectrum for this complex polysubstituted benzene derivative.

Theoretical Framework: Halogen Substituent Effects in ¹³C NMR

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment, which is modulated by the nature and position of its substituents.[1] In 1-bromo-2-chloro-4-fluoro-5-iodobenzene, four different halogens (F, Cl, Br, I) exert distinct and competing electronic effects, making spectral prediction a non-trivial challenge. Aromatic carbons typically resonate in the 120-170 ppm range.[2]

The primary factors influencing the chemical shifts in this molecule are:

  • Inductive Effects: Electronegative substituents like halogens withdraw electron density from the ring through the sigma bond network. This deshielding effect generally shifts the resonance of the attached (ipso) carbon and, to a lesser extent, other carbons downfield (higher ppm values).[3][4]

  • Resonance (Mesomeric) Effects: Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This electron-donating resonance effect is strongest for fluorine and decreases down the group. This effect tends to increase electron density, particularly at the ortho and para positions, causing an upfield (shielding) shift.

  • Heavy Atom Effect: For heavier halogens like bromine and particularly iodine, the chemical shift of the directly attached (ipso) carbon is subject to a significant upfield shift.[5][6] This phenomenon is not explained by simple electronegativity arguments but is attributed to relativistic effects, primarily spin-orbit coupling, which enhances the shielding of the carbon nucleus.[7][8]

  • Steric Effects: In a crowded molecule like 1-bromo-2-chloro-4-fluoro-5-iodobenzene, steric compression between adjacent substituents can cause distortions in the benzene ring's planarity and bond angles, leading to deviations from predicted chemical shifts.[9]

Due to these competing factors, a simple prediction based solely on electronegativity is insufficient. An empirical approach using established additivity rules provides a more reliable first approximation.[1][10]

Molecular Structure and Expected Spectrum

The structure of 1-bromo-2-chloro-4-fluoro-5-iodobenzene, with the conventional numbering of the carbon atoms, is shown below. Since there are no elements of symmetry in the molecule, all six aromatic carbon atoms are chemically non-equivalent.[11] Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit six distinct singlet signals.

Figure 1: Structure of 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

Predictive Analysis: Empirical Calculation of Chemical Shifts

The chemical shifts (δ) for the six carbons can be predicted by applying the principle of additivity of substituent chemical shifts (SCS).[1] The calculation starts with the chemical shift of benzene (128.5 ppm) and adds the incremental shifts for each substituent based on its position (ipso, ortho, meta, para) relative to the carbon being calculated.

Substituent Chemical Shift (SCS) Increments

The following table compiles typical SCS increments (Δδ in ppm) for the four halogen substituents. These values are derived from monosubstituted benzenes and serve as the basis for our prediction.

SubstituentΔδ ipsoΔδ orthoΔδ metaΔδ para
-F +34.8-12.9+1.4-4.5
-Cl +6.2+0.4+1.3-1.9
-Br -5.5+3.4+1.7-1.6
-I -32.0+9.9+2.6-1.1
Table 1: Substituent Chemical Shift (SCS) increments for halogens on a benzene ring (in ppm). Source: Adapted from standard organic chemistry spectral data resources.
Calculation Workflow

The workflow for predicting the chemical shift for each carbon involves summing the relevant increments and adding them to the base value of benzene.

G start Start with Benzene (δ = 128.5 ppm) identify Identify Carbon to Calculate (e.g., C-1) start->identify determine Determine Substituent Positions (ipso, ortho, meta, para) identify->determine sum Sum SCS Increments (Δδ) for all 4 Halogens determine->sum predict Calculate Predicted Shift δ_calc = 128.5 + Σ(Δδ) sum->predict repeat Repeat for all 6 Carbons (C-1 to C-6) predict->repeat repeat->identify next carbon end Compile Predicted Spectrum repeat->end

Figure 2: Workflow for empirical ¹³C NMR chemical shift prediction.
Predicted ¹³C Chemical Shifts

Applying the workflow and the SCS values from Table 1, we can calculate the predicted chemical shift for each carbon atom.

  • δ(C1) ≈ 128.5 + (Δδ_ipso Br) + (Δδ_ortho Cl) + (Δδ_para F) + (Δδ_meta I) = 128.5 + (-5.5) + (0.4) + (-4.5) + (2.6) = 121.5 ppm

  • δ(C2) ≈ 128.5 + (Δδ_ortho Br) + (Δδ_ipso Cl) + (Δδ_meta F) + (Δδ_para I) = 128.5 + (3.4) + (6.2) + (1.4) + (-1.1) = 138.4 ppm

  • δ(C3) ≈ 128.5 + (Δδ_meta Br) + (Δδ_ortho Cl) + (Δδ_ortho F) + (Δδ_meta I) = 128.5 + (1.7) + (0.4) + (-12.9) + (2.6) = 120.3 ppm

  • δ(C4) ≈ 128.5 + (Δδ_para Br) + (Δδ_meta Cl) + (Δδ_ipso F) + (Δδ_ortho I) = 128.5 + (-1.6) + (1.3) + (34.8) + (9.9) = 172.9 ppm

  • δ(C5) ≈ 128.5 + (Δδ_meta Br) + (Δδ_para Cl) + (Δδ_ortho F) + (Δδ_ipso I) = 128.5 + (1.7) + (-1.9) + (-12.9) + (-32.0) = 83.4 ppm

  • δ(C6) ≈ 128.5 + (Δδ_ortho Br) + (Δδ_meta Cl) + (Δδ_meta F) + (Δδ_ortho I) = 128.5 + (3.4) + (1.3) + (1.4) + (9.9) = 144.5 ppm

Summary of Predicted Spectrum
Carbon AtomPredicted Chemical Shift (δ, ppm)Key Influences
C4 172.9Strong deshielding from ipso Fluorine
C6 144.5Deshielding from ortho Br and ortho I
C2 138.4Deshielding from ipso Cl and ortho Br
C1 121.5Moderate shielding from ipso Bromine
C3 120.3Strong shielding from ortho Fluorine
C5 83.4Very strong shielding from ipso Iodine ("heavy atom effect")
Table 2: Summary of predicted ¹³C NMR chemical shifts for 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

Note on Accuracy: This empirical additivity model provides a valuable first estimate. However, for heavily substituted and sterically hindered systems, deviations from additivity can occur.[1][9] The true experimental values may differ, but the relative order of the shifts is often correctly predicted. For higher accuracy, Density Functional Theory (DFT) calculations incorporating Gauge-Including Atomic Orbitals (GIAO) are recommended.[12]

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

This section outlines a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

The quality of the NMR sample is paramount to acquiring a high-quality spectrum.

  • Determine Sample Quantity: For ¹³C NMR, a higher concentration is desirable due to the low natural abundance (1.1%) of the ¹³C isotope. Aim for 50-100 mg of 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

  • Select Deuterated Solvent: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent. The deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability.

  • Dissolution: Weigh the sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound identifier and solvent.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune the ¹³C probe to the correct frequency. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample will produce sharp, symmetrical peaks.

  • Set Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay between scans.

    • Spectral Width: Set a spectral width that encompasses the expected range of aromatic carbons and any potential impurities (e.g., 0-200 ppm).

    • Number of Scans: Due to the low sensitivity of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Data Processing: After acquisition is complete, apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Spectral Assignment and Interpretation

The final step is to assign the experimentally observed peaks to the specific carbons of the molecule using the predictions from Section 3.

  • Compare Experimental and Predicted Shifts: Match the six observed signals to the six predicted chemical shifts in Table 2. The distinct, well-separated predicted values for C4 (most downfield) and C5 (most upfield) should serve as reliable starting points for the assignment.

  • Consider Carbon-Fluorine Coupling: The presence of fluorine will introduce additional complexity and confirmation. The ¹⁹F nucleus (I=1/2) couples to carbon nuclei, splitting the ¹³C signals into doublets.[13] The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms:

    • ¹JCF (C4-F): A very large one-bond coupling, typically 240-260 Hz. The signal for C4 will appear as a large, distinct doublet.

    • ²JCF (C3-F and C5-F): A two-bond coupling, typically 20-25 Hz. The signals for C3 and C5 will appear as smaller doublets.

    • ³JCF (C2-F and C6-F): A three-bond coupling, typically 5-10 Hz.[14] The signals for C2 and C6 will appear as even smaller doublets.

    • ⁴JCF (C1-F): A four-bond coupling, often small (< 3 Hz) and may not be resolved.[15] The observation of these C-F coupling patterns provides definitive evidence for the assignment of the fluorine-bearing carbon and its neighbors.

  • Advanced 2D NMR: For unambiguous assignment, especially if signals are closely spaced, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required. These experiments correlate carbons with their directly attached (HSQC) or long-range coupled (HMBC) protons. For 1-bromo-2-chloro-4-fluoro-5-iodobenzene, this would correlate C3 and C6 with their respective attached protons.

Conclusion

The ¹³C NMR spectrum of 1-bromo-2-chloro-4-fluoro-5-iodobenzene presents a fascinating case study in the interplay of competing substituent effects in aromatic systems. A systematic approach combining empirical prediction, meticulous experimental technique, and an understanding of specific phenomena like the heavy atom effect and C-F coupling allows for a confident and complete structural elucidation. While additivity rules provide a strong foundational estimate, the complexity of this molecule underscores the value of advanced computational methods and 2D NMR techniques for achieving the highest level of analytical certainty in modern drug discovery and chemical research.

References

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  • P. Bernatowicz, "A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes," RSC Advances, vol. 4, no. 60, pp. 31751-31759, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra04313h]
  • H. J. Jakobsen, P. I. Yang, and S. O. Lawesson, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)," Acta Chemica Scandinavica, vol. 26, pp. 2159-2161, 1972. [URL: https://www.scispace.com/paper/hansen-jakobsen-yang-lawesson-1972-sixteen]
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Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Comprehensive Guide to Polyhalogenated Isotopic Signatures and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of analytical chemistry and drug metabolism, polyhalogenated arenes serve as critical structural motifs. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (C₆H₂BrClFI) is a uniquely complex scaffold, containing four distinct halogens on a single benzene ring. For the analytical scientist, this molecule acts as a "Rosetta Stone" for mass spectrometry (MS). Its analysis requires a deep understanding of isotopic probability distributions and thermodynamically driven fragmentation pathways.

This whitepaper provides an in-depth, self-validating framework for the mass spectrometric analysis of this compound, detailing the causality behind its isotopic envelope, the physics of its ionization, and a robust Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol.

Molecular Architecture & The 3:4:1 Isotopic Envelope

The most striking feature of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in a mass spectrum is its molecular ion ( [M]+∙ ) isotopic cluster. Unlike carbon-13, which contributes a minor M+1 peak, the presence of chlorine and bromine dictates a massive, highly predictable macro-isotopic pattern.

To understand the spectral output, we must analyze the natural isotopic abundances of the constituent halogens[1]:

  • Fluorine (F) and Iodine (I) are monoisotopic ( 19F and 127I ).

  • Bromine (Br) exists as 79Br (50.69%) and 81Br (49.31%), an approximate 1:1 ratio .

  • Chlorine (Cl) exists as 35Cl (75.78%) and 37Cl (24.22%), an approximate 3:1 ratio [1].

When combined in a single molecule with a nominal monoisotopic mass of 334 Da, the probability math yields three major peaks separated by 2 m/z units:

  • M (m/z 334): Contains 79Br and 35Cl . Probability = 0.50×0.75=37.5%

  • M+2 (m/z 336): Contains ( 81Br and 35Cl ) OR ( 79Br and 37Cl ). Probability = (0.50×0.75)+(0.50×0.25)=50.0%

  • M+4 (m/z 338): Contains 81Br and 37Cl . Probability = 0.50×0.25=12.5%

Normalizing these probabilities against the base peak (M+2), we observe a strict 3:4:1 intensity ratio .

Table 1: Quantitative Isotopic Distribution of the Molecular Ion
Ion Designationm/z ValueIsotopic CompositionRelative Abundance (%)
M 334 12C61​H279​Br35Cl19F127I ~ 75.0
M+2 (Base Peak)336 81Br35Cl + 79Br37Cl combinations100.0
M+4 338 12C61​H281​Br37Cl19F127I ~ 25.0

Note: Minor M+1, M+3, and M+5 peaks will also be present at ~6.6% relative to their preceding peaks due to the 13C contribution from the six carbon atoms.

Ionization Strategy: The Case for 70 eV Electron Ionization (EI)

For a highly lipophilic, unfunctionalized halogenated benzene, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are fundamentally mismatched. The molecule lacks basic nitrogen atoms to accept a proton ( [M+H]+ ) or acidic protons to lose ( [M−H]− ).

Therefore, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the authoritative standard[2]. Bombarding the gas-phase molecule with electrons at a standardized 70 eV (approx. 6750 kJ/mol) vastly exceeds the ionization potential of the arene ring (~9 eV). This not only strips an electron to form the radical cation [M]+∙ but imparts sufficient excess internal energy to drive thermodynamically predictable, step-wise homolytic bond cleavages.

Fragmentation Dynamics & Bond Dissociation Causality

In the high-vacuum environment of the mass spectrometer, fragmentation is not random; it is strictly governed by the homolytic Bond Dissociation Energies (BDE) of the carbon-halogen bonds[3]. The weakest bond breaks first, shedding neutral radical species and leaving a detectable cation.

Table 2: Carbon-Halogen Bond Dissociation Energies (Aryl-X)
Bond TypeApprox. BDE (kJ/mol)Cleavage Priority
C–I 2221st (Weakest, largest atomic radius)
C–Br 2802nd
C–Cl 3393rd
C–F 4564th (Strongest, highest electronegativity)

Data supported by comparative hydrodehalogenation studies of halogenated aromatic compounds[3].

The Sequential Dehalogenation Pathway
  • Loss of Iodine: The C–I bond is exceptionally weak due to poor orbital overlap between the carbon sp2 and iodine 5p orbitals. The molecular ion rapidly ejects an iodine radical ( I∙ , 127 Da), shifting the 3:4:1 isotopic cluster from m/z 334/336/338 down to m/z 207/209/211 .

  • Loss of Bromine: The resulting [M−I]+ cation subsequently loses a bromine radical ( Br∙ , 79/81 Da). Because the bromine is lost, the remaining fragment only contains chlorine, shifting the isotopic pattern to a 3:1 ratio at m/z 128/130 .

  • Loss of Chlorine: Finally, the loss of a chlorine radical ( Cl∙ , 35/37 Da) leaves a fluorinated phenyl cation at m/z 93 . The C–F bond is highly resistant to homolytic cleavage and typically remains intact[3].

Fragmentation M [M]⁺• m/z 334, 336, 338 F1 [M - I]⁺ m/z 207, 209, 211 M->F1 - I• (222 kJ/mol) F2 [M - I - Br]⁺• m/z 128, 130 F1->F2 - Br• (280 kJ/mol) F3 [M - I - Br - Cl]⁺ m/z 93 F2->F3 - Cl• (339 kJ/mol)

Sequential homolytic fragmentation pathway of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

Standardized GC-EI-MS Analytical Protocol

To ensure data trustworthiness and reproducibility, the analytical method must be a self-validating system. The following protocol utilizes an internal standard to correct for matrix effects and mandates strict tuning criteria to prevent detector saturation, which would artificially skew the delicate 3:4:1 isotopic ratio.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Dilute the analyte in a non-polar solvent (e.g., GC-grade n-hexane) to a working concentration of 10 µg/mL (ppm).

    • Spike the sample with an internal standard, such as 1,4-Dichlorobenzene-d4 (at 10 µg/mL), to validate retention time stability and ionization efficiency[4].

  • Chromatographic Separation:

    • Column: HP-5MS or DB-5MS (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250 °C.

  • Oven Temperature Program:

    • Initial hold at 60 °C for 1 minute.

    • Ramp at 20 °C/min to 280 °C.

    • Final hold at 280 °C for 3 minutes (Total run time: 15 minutes).

  • Mass Spectrometer Parameters (EI Mode):

    • Temperatures: Transfer line at 280 °C, EI Source at 230 °C, Quadrupole at 150 °C.

    • Acquisition: Full Scan mode from m/z 50 to 400.

    • Critical Quality Control: Prior to the run, perform an autotune using PFTBA (Perfluorotributylamine). Ensure the electron multiplier voltage is optimized so that the base peak of the analyte does not exceed 107 counts. Detector saturation will "flatten" the M+2 peak, destroying the diagnostic 3:4:1 ratio.

Workflow S1 1. Sample Preparation Dilution to 10 ppm + Internal Standard S2 2. GC Separation HP-5MS Column, He Carrier, 20°C/min Ramp S1->S2 S3 3. EI Ionization (70 eV) Standardized homolytic cleavage S2->S3 S4 4. Mass Analysis (Quadrupole) Full Scan m/z 50-400, avoidance of saturation S3->S4 S5 5. Data Deconvolution Isotopic pattern matching (3:4:1 ratio) S4->S5

Standardized GC-EI-MS analytical workflow for polyhalogenated benzenes.

Applications in Drug Development

In modern medicinal chemistry, polyhalogenation is frequently employed to modulate the lipophilicity, membrane permeability, and metabolic stability of active pharmaceutical ingredients (APIs). Halogens are strategically placed on aromatic rings to block Cytochrome P450-mediated oxidation.

During in vivo pharmacokinetic (PK) and drug metabolism (DMPK) studies, the unique isotopic signature of molecules like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene serves as an algorithmic beacon. Mass spectrometry software can be programmed to filter complex biological matrices (plasma, urine) specifically for the 3:4:1 (Br/Cl) or 3:1 (Cl only, post-debromination) isotopic clusters. This allows researchers to rapidly identify downstream metabolites, even when the parent drug has undergone extensive biotransformation.

References

  • "Ch13 - Mass Spectroscopy - Chemistry: Isotope patterns for -Cl and -Br." University of Calgary. [Link]

  • "Isotopes in Mass Spectrometry." Chemistry Steps. [Link]

  • "Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts." National Institutes of Health (PMC).[Link]

  • "Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline." LabRulez / Agilent Technologies.[Link]

  • "Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent." Agilent Technologies. [Link]

Sources

Advanced Safety, Handling, and Application Protocols for 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced materials science increasingly rely on complex, multi-functionalized aromatic scaffolds, tetrahalobenzenes like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS 2460515-82-4) have emerged as critical building blocks[1]. This technical guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe handling, physicochemical profiling, and site-selective functionalization of this highly reactive compound.

Physicochemical Profiling & Hazard Causality

Understanding the inherent risks of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene requires analyzing its molecular architecture. The high density of halogens on the benzene ring drastically increases its lipophilicity, allowing it to easily permeate standard laboratory personal protective equipment (PPE) if not properly selected. According to the 2, the compound presents multiple acute hazards that mandate strict engineering controls[2].

Table 1: Physicochemical & Hazard Profile

ParameterValueMechanistic Causality / Implication
CAS Number 2460515-82-4[1]Unique identifier for precise procurement and inventory tracking.
Molecular Formula C6H2BrClFI[2]High halogen density significantly increases lipophilicity and molecular weight (335.34 g/mol )[2].
H302 (Acute Tox. 4) Harmful if swallowed[2]Halogenated aromatics disrupt cellular lipid bilayers and metabolic pathways[2].
H315 / H319 Skin & Eye Irritation[2]High lipophilicity enables rapid tissue penetration; mandates EN166-compliant eye protection[2].
H335 (STOT SE 3) Respiratory Irritant[2]Vapor/dust inhalation causes mucosal irritation; necessitates handling in local exhaust ventilation[2].
Photostability Light SensitiveThe C-I bond possesses the lowest Bond Dissociation Energy (BDE), making it susceptible to photolytic homolysis.
Orthogonal Reactivity & Pathway Engineering

The strategic value of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lies in its capacity for orthogonal cross-coupling. As a Senior Application Scientist, I leverage the reactivity hierarchy dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol) < C-F (~126 kcal/mol) .

By strictly controlling temperature and catalyst selection, we can perform a site-selective oxidative addition exclusively at the C-I bond, leaving the remaining halogens intact for downstream functionalization.

OrthogonalCoupling A 1-Bromo-2-chloro- 4-fluoro-5-iodobenzene B C-I Oxidative Addition (Lowest BDE) A->B Pd(0) Catalyst Room Temp C Mono-coupled Intermediate B->C Transmetalation & Reductive Elimination D C-Br Oxidative Addition (Higher Temp/Base) C->D Pd(0) Catalyst Elevated Temp E Di-coupled Product D->E Transmetalation & Reductive Elimination

Workflow of orthogonal cross-coupling exploiting halogen bond dissociation energy differentials.

Self-Validating Safety & Handling Workflows

Handling polyhalogenated aromatics requires a proactive safety posture. The3 explicitly state to avoid all personal contact, including inhalation, and to prevent the generation of dust and aerosols[3].

SafetyWorkflow S1 Hazard Assessment Review SDS S2 Don PPE (EN166 Goggles, Nitrile Gloves, Respirator) S1->S2 S3 Engineering Controls (Fume Hood / Glovebox) S2->S3 S4 Material Handling (Avoid Dust/Aerosols) S3->S4 S5 Waste Disposal (Halogenated Organics) S4->S5

Self-validating safety and handling workflow for polyhalogenated aromatic compounds.

Experimental Methodology: Site-Selective Sonogashira Coupling

Objective: To selectively couple a terminal alkyne at the C-I position of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, leaving the C-Br, C-Cl, and C-F bonds intact.

  • Step 1: Apparatus Preparation & Atmosphere Control

    • Action: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric O2, and trace moisture can protonate the alkynylcopper intermediate.

    • Self-Validation: The manifold vacuum gauge must register below 0.1 mbar during each evacuation phase. If the pressure plateaus higher, a leak is present and the setup must be rebuilt.

  • Step 2: Reagent Charging

    • Action: Under a positive flow of Argon, charge the flask with 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv). Cover the flask with aluminum foil.

    • Causality: The tetrahalobenzene is light-sensitive. Exposure to ambient light must be minimized during transfer to prevent photolytic C-I bond cleavage.

    • Self-Validation: The powder mixture should appear uniform. Any darkening of the CuI (turning green/brown) indicates pre-oxidation, requiring reagent replacement.

  • Step 3: Solvent & Base Addition

    • Action: Inject anhydrous, degassed THF (0.2 M) and triethylamine (2.0 equiv) via a gas-tight syringe.

    • Causality: Triethylamine serves a dual purpose as both the base to deprotonate the terminal alkyne and the ligand to stabilize the Cu(I) species. Degassing prevents O2-mediated Glaser coupling of the alkyne.

    • Self-Validation: Observe the dissolution of the reagents. The solution should turn a characteristic pale yellow/orange, indicating the formation of the active Pd(0) species.

  • Step 4: Alkyne Addition & Reaction Monitoring

    • Action: Add the terminal alkyne (1.1 equiv) dropwise at strictly room temperature.

    • Causality: Room temperature is maintained to prevent the activation energy threshold for the oxidative addition of the C-Br bond from being reached, thereby preserving site-selectivity.

    • Self-Validation: Monitor the reaction via GC-MS every 2 hours. The reaction is validated as complete and selective when the starting material peak disappears and a single product peak emerges, with no evidence of di-coupled byproducts.

  • Step 5: Quenching & Safe Disposal

    • Action: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate. Dispose of the aqueous layer in a designated halogenated/heavy metal waste carboy.

    • Causality: NH4Cl neutralizes the amine base and solubilizes copper salts. Proper disposal is critical as halogenated organics are persistent environmental hazards[3].

    • Self-Validation: The aqueous layer should turn distinctly blue, confirming the successful extraction of Cu(II) salts away from the organic product.

References
  • [3] CymitQuimica. "1-Bromo-2-chloro-4-fluoro-5-iodobenzene Safety Data Sheet". Cymitquimica.com. 3

  • [1] BLD Pharm. "2460515-82-4 | 1-Bromo-2-chloro-4-fluoro-5-iodobenzene". Bldpharm.com.1

  • [2] Aaron Chemicals. "Safety Data Sheet - 1-bromo-2-chloro-4-fluoro-5-iodobenzene". Aaronchem.com. 2

Sources

Comprehensive Purity Analysis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: Orthogonal Strategies for Highly Substituted Polyhalobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and quality control of highly functionalized aromatic scaffolds demand analytical rigor far beyond standard protocols. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) is a sterically hindered, electron-deficient building block utilized in advanced pharmaceutical and agrochemical development[1]. Characterized by the presence of four distinct halogens on a single benzene ring, its purity analysis is fraught with challenges, including positional isomerism, thermal lability, and complex isotopic interference.

This whitepaper details a self-validating, orthogonal analytical framework designed for researchers and drug development professionals. By integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), we establish a robust methodology that eliminates false positives and ensures absolute structural integrity.

The Chemical Complexity & Causality of Degradation

The molecular formula of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (C₆H₂BrClFI) dictates its physical and chemical behavior. The arrangement of halogens at positions 1, 2, 4, and 5 leaves two protons at positions 3 and 6.

The Causality of Thermal Lability: The critical analytical challenge stems from the disparate Bond Dissociation Energies (BDEs) of the carbon-halogen bonds. While the C–F bond is exceptionally strong (~116 kcal/mol), the C–I bond is highly labile (~51 kcal/mol). When subjected to the high temperatures typical of standard GC injector ports (>250°C), the molecule undergoes rapid deiodination. If an analyst relies solely on standard GC-MS, this thermal cleavage will artificially inflate the reported levels of deiodinated impurities (e.g., 1-bromo-2-chloro-4-fluorobenzene), leading to the unwarranted rejection of a pure batch[2].

To counteract this, our analytical workflow is designed as a self-validating system : any volatile impurity detected via GC-MS must be cross-referenced against ambient-temperature HPLC data. If the impurity is absent in the HPLC chromatogram, it is definitively flagged as a thermal artifact.

Workflow Sample 1-Bromo-2-chloro-4-fluoro-5-iodobenzene HPLC HPLC-PDA (Isomeric Purity) Sample->HPLC Ambient Temp GCMS GC-MS (Cold Injection) (Volatiles & Isotopes) Sample->GCMS High Volatility NMR qNMR (Absolute Purity) Sample->NMR Structural Confirm Validate Orthogonal Data Integration HPLC->Validate GCMS->Validate NMR->Validate

Orthogonal analytical workflow for polyhalobenzene purity validation.

Step-by-Step Analytical Methodologies

Protocol A: HPLC-PDA for Isomeric and Non-Volatile Purity

Rationale: HPLC operates at ambient or near-ambient temperatures, entirely avoiding the thermal cleavage of the C–I bond. It is the definitive technique for resolving positional isomers (e.g., 2-bromo-1-chloro-3-fluoro-4-iodobenzene) which have virtually identical mass spectra[2].

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions[2].

  • Stationary Phase: Utilize a sub-2 µm core-shell C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). The high theoretical plate count is mandatory for separating closely eluting isomers.

  • Mobile Phase Gradient:

    • Solvent A: Milli-Q Water

    • Solvent B: Acetonitrile

    • Gradient: 40% B to 90% B over 15 minutes. The extreme lipophilicity of the polyhalobenzene requires a strong organic composition to elute.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm. Quantitation is performed at 254 nm, corresponding to the aromatic ring's π-π* transition.

  • System Suitability: The resolution ( Rs​ ) between the main peak and the closest eluting isomer must be ≥1.5 .

Protocol B: GC-MS with Cold On-Column Injection for Volatiles

Rationale: While HPLC handles isomers, GC-MS is required to detect low-molecular-weight volatile precursors and unreacted starting materials. To prevent the aforementioned C–I bond cleavage, Cold On-Column (COC) injection is strictly required.

  • Sample Preparation: Prepare a 0.05 mg/mL solution in Hexane.

  • Injection: Inject 1 µL via a COC inlet. The injector temperature must track the oven temperature, preventing flash vaporization shock.

  • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Detection & Deconvolution: Utilize a high-resolution mass spectrometer (e.g., Orbitrap GC-MS) operating in Electron Ionization (EI) mode at 70 eV[3].

  • Isotopic Fingerprinting: The parent ion ( [M]+ at m/z ~335) will exhibit a highly complex isotopic envelope due to Bromine (~1:1 ratio of 79Br : 81Br ) and Chlorine (~3:1 ratio of 35Cl : 37Cl ). Software deconvolution of this M, M+2, M+4 cluster is mandatory to confidently identify the target and differentiate it from co-eluting polyhalogenated impurities[3].

Degradation Parent Parent Molecule [M]+ (m/z ~335) Heat Thermal Stress (>250°C) Parent->Heat LossI Deiodinated Artifact [M - I]+ (m/z ~208) Heat->LossI C-I Cleavage LossBr Debrominated Artifact [M - Br]+ (m/z ~256) Heat->LossBr C-Br Cleavage

Thermal degradation pathways of polyhalobenzenes during standard GC-MS.

Protocol C: Quantitative NMR (qNMR) for Absolute Purity

Rationale: Chromatographic techniques measure relative purity (area percent). qNMR provides an absolute mass fraction by comparing the analyte's proton signals against a certified internal standard (e.g., 1,4-Dinitrobenzene).

  • Diagnostic Splitting: In 1H NMR, the protons at positions 3 and 6 are para to each other. However, the fluorine atom at position 4 exhibits strong ortho-coupling to H3 ( 3JHF​≈8–10 Hz) and weaker meta-coupling to H6 ( 4JHF​≈4–6 Hz). This distinct splitting pattern is highly diagnostic; any deviation instantly reveals the presence of positional isomers.

Regulatory Compliance & Residual Solvents

When 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is utilized as an upstream intermediate in pharmaceutical manufacturing, it falls under strict compendial scrutiny.

  • Halogenated Impurities: The downstream fate of halogens is governed by USP Chapter <233>. Tracking free halide ions ensures that catalyst residues do not carry forward into the final Active Pharmaceutical Ingredient (API)[4].

  • Residual Solvents: The synthesis of highly substituted benzenes often involves aromatic solvents. USP Chapter <467> strictly limits Class 1 residual solvents. Specifically, benzene contamination must be quantified via Headspace GC-FID (e.g., using an Agilent Intuvo 9000 system) and strictly limited to less than 2 parts per million (ppm) due to its carcinogenic profile[5],[6].

Quantitative Data & Acceptance Criteria

To synthesize the analytical outputs, the following table defines the acceptance criteria for a pharmaceutical-grade batch of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene:

Analytical TechniqueTarget Impurity ClassAcceptance CriteriaCausality / Rationale
HPLC-PDA Positional Isomers, Non-volatiles ≤0.10% (Area)Ambient temp avoids thermal cleavage of C–I bonds, providing true isomeric ratios.
GC-MS (COC) Volatile precursors ≤0.05% (Area)Identifies low MW organics; Cold On-Column injection prevents degradation artifacts.
HS-GC-FID Residual Benzene <2 ppmComplies with USP <467> Class 1 solvent limits to ensure patient safety.
1H / 19F qNMR Absolute Mass Fraction 98.0%−102.0% Provides primary molar ratio against an internal standard; confirms F-H coupling.

Conclusion

The purity analysis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene cannot be treated as a routine assay. The molecule's inherent thermal lability and complex isotopic signature demand an advanced, self-validating approach. By leveraging the non-destructive isomeric resolution of HPLC, the isotopic fingerprinting of cold-injection GC-MS, and the absolute quantitation of qNMR, researchers can confidently certify the integrity of this complex scaffold for downstream pharmaceutical applications.

References

  • USP 233 Halogen Impurity Testing in Pharmaceuticals Source: Testing Lab URL:[Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent Technologies URL:[Link]

  • Confident Identification of Leachable Impurities using Orbitrap GC-MS Source: LCMS.cz (Thermo Fisher Scientific) URL:[Link]

  • (467) RESIDUAL SOLVENTS - USP-NF Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Complex Derivatives from 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. This polyhalogenated aromatic compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures required in drug discovery and materials science. The protocols herein leverage the inherent differential reactivity of the carbon-halogen bonds to achieve site-selective derivatization, enabling a stepwise approach to synthesis. We will explore the principles behind this selectivity and provide validated, step-by-step methods for palladium-catalyzed cross-coupling reactions, including Sonogashira and Suzuki-Miyaura couplings.

Introduction: The Strategic Value of a Polyhalogenated Scaffold

1-Bromo-2-chloro-4-fluoro-5-iodobenzene (Molecular Formula: C₆H₂BrClFI, Molecular Weight: 335.34 g/mol ) is a synthetic precursor of significant interest due to its unique substitution pattern.[1][2] The presence of four different halogens on a single benzene ring offers a rich platform for sequential and regioselective chemical modifications. The utility of this compound is rooted in the predictable and distinct reactivity of its carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions.[3]

The generally accepted order of reactivity for these bonds in palladium-catalyzed oxidative addition is:

C–I > C–Br > C–Cl > C–F [4]

This reactivity hierarchy allows chemists to orchestrate a series of reactions, introducing different substituents at specific positions on the aromatic ring in a controlled manner.[5] The fluorine substituent, being the most inert to cross-coupling, often remains as a permanent feature, which can be highly advantageous in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates.[6]

This document serves as a practical guide for researchers to unlock the synthetic potential of this powerful building block.

The Principle of Chemoselective Functionalization

The ability to selectively functionalize one C-X bond in the presence of others is the cornerstone of using polyhalogenated arenes. This chemoselectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds.[4] The C-I bond has the lowest BDE, making it the most susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the initial and often rate-limiting step in most cross-coupling catalytic cycles.[4]

By carefully controlling reaction conditions—such as the choice of catalyst, ligand, base, and temperature—we can target each halogen site sequentially. Milder conditions will activate the C-I bond, leaving the C-Br and C-Cl bonds untouched. Subsequently, more forcing conditions (e.g., higher temperatures, more electron-rich ligands) are required to activate the stronger C-Br bond, and even more rigorous conditions are needed for the C-Cl bond.

G start 1-Bromo-2-chloro-4-fluoro-5-iodobenzene step1 Intermediate A (Functionalized at C-I) start->step1 Mild Conditions (e.g., Pd/Cu, RT) Reacts at C-I step2 Intermediate B (Functionalized at C-I, C-Br) step1->step2 Intermediate Conditions (e.g., Pd/L, 80°C) Reacts at C-Br step3 Final Product (Functionalized at C-I, C-Br, C-Cl) step2->step3 Forcing Conditions (e.g., Pd/L, >100°C) Reacts at C-Cl

Sources

Sonogashira coupling with 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Chemoselective Sonogashira Coupling of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, polyhalogenated benzenes serve as highly versatile, multi-point programmable scaffolds. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) [1] is a premier example of such a building block. Because it possesses four distinct halogens, it offers a unique opportunity for iterative, orthogonal functionalization.

The strategic entry point for functionalizing this tetra-halogenated scaffold is the Sonogashira cross-coupling reaction [2]. By carefully controlling the reaction conditions, researchers can achieve absolute chemoselectivity at the carbon-iodine (C–I) bond, leaving the bromine, chlorine, and fluorine atoms completely intact for subsequent downstream transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution). This guide details the mechanistic causality, quantitative parameters, and self-validating protocols required to execute this highly selective transformation.

Mechanistic Causality: The Physics of Chemoselectivity

The success of this protocol relies entirely on the differential reactivity of the carbon-halogen bonds during the oxidative addition step of the Palladium(0) catalyst. The reactivity of aryl halides in cross-coupling reactions is inversely proportional to their bond dissociation energies (BDE) [3].

Because the C–I bond is significantly weaker (~65 kcal/mol) and more polarizable than the C–Br bond (~81 kcal/mol), Pd(0) will selectively insert into the C–I bond at room temperature. The C–Br and C–Cl bonds remain kinetically inert under these mild conditions. The C–F bond, being the strongest, is completely unreactive toward standard Pd(0) oxidative addition but remains primed for later activation via SN​Ar pathways due to its high electronegativity.

G SM 1-Bromo-2-chloro- 4-fluoro-5-iodobenzene Step1 1. Sonogashira (C-I) Room Temp SM->Step1 Step2 2. Suzuki-Miyaura (C-Br) Elevated Temp Step1->Step2 Step3 3. Buchwald-Hartwig (C-Cl) Strong Base/Heat Step2->Step3 Step4 4. SNAr (C-F) Nucleophilic Attack Step3->Step4

Orthogonal functionalization workflow of the tetra-halogenated scaffold.

The Dual Catalytic Cycle

The Sonogashira reaction operates via a synergistic Pd/Cu dual catalytic cycle [4].

  • Palladium Cycle: The active Pd(0) species undergoes chemoselective oxidative addition at the C–I bond to form a Pd(II) intermediate.

  • Copper Cycle: Simultaneously, Copper(I) Iodide reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide.

  • Convergence: Transmetalation transfers the acetylide from Cu to Pd, followed by reductive elimination to yield the coupled product and regenerate Pd(0).

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-I bond) Pd0->OxAdd + 1-Bromo-2-chloro-4-fluoro-5-iodobenzene TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) CuCycle Copper Cycle (Terminal Alkyne + Base -> Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Pd/Cu co-catalyzed chemoselective Sonogashira cycle at the C-I bond.

Quantitative Data & Reaction Parameters

To ensure reproducibility and prevent off-target C–Br insertion, the reaction parameters must be strictly controlled. The following tables summarize the thermodynamic basis for the reaction and the optimized experimental parameters.

Table 1: Halogen Reactivity Profile in Polyhalogenated Benzenes

Halogen BondBond Dissociation EnergyRelative Reactivity (Pd-Catalyzed)Required Activation Conditions
C–I ~65 kcal/molHighestRoom Temperature (20–25 °C)
C–Br ~81 kcal/molHighMild Heating (50–80 °C)
C–Cl ~96 kcal/molModerateHigh Heat, Specialized Bulky Ligands
C–F ~126 kcal/molLowest (Inert to Pd)Nucleophilic Attack ( SN​Ar )

Table 2: Optimized Reaction Parameters for Chemoselective Sonogashira

ParameterSelectionCausality / Rationale
Catalyst Pd(PPh3​)2​Cl2​ (2–5 mol%)A stable Pd(II) precatalyst. It reduces to Pd(0) in situ, providing a slow, controlled release of active catalyst that prevents over-reaction at the C–Br site.
Co-catalyst CuI (5–10 mol%)Accelerates transmetalation by forming the highly reactive copper acetylide intermediate.
Base Triethylamine (TEA)Acts as both the proton acceptor (to form the acetylide) and a co-solvent.
Solvent THF / TEA (1:1 v/v)THF provides excellent solubility for the polyhalogenated starting material, while TEA drives the copper cycle.
Temperature 20–25 °C (Room Temp)Critical Control Point: Exceeding 30 °C risks competitive oxidative addition at the C–Br bond, destroying chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating specific in-process controls and analytical checkpoints, the researcher can verify the integrity of the reaction at every stage.

A. Reagent Preparation & Degassing (Critical Step)

Causality: Oxygen is the primary enemy of this reaction. In the presence of O2​ , the copper acetylide will undergo a Glaser homocoupling, consuming the terminal alkyne and generating a di-yne byproduct.

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 mmol, 335.3 mg).

  • Add Pd(PPh3​)2​Cl2​ (0.02 mmol, 14.0 mg) and CuI (0.05 mmol, 9.5 mg).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this freeze-pump-thaw or evacuate-backfill cycle three times.

B. Reaction Execution
  • Syringe in anhydrous, degassed THF (2.5 mL) and anhydrous, degassed Triethylamine (2.5 mL). Stir to dissolve the solids. The solution will typically appear pale yellow to light orange.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 112.3 mg) dropwise via syringe over 2 minutes.

  • Observation Checkpoint: Upon addition of the alkyne, the reaction mixture should gradually darken (often to a deep brown or black) and a white precipitate (Triethylammonium hydroiodide, Et3​N⋅HI ) will begin to form. This precipitate is a visual confirmation that the catalytic cycle is turning over.

  • Stir the reaction strictly at room temperature (20–25 °C) for 2 to 4 hours.

C. In-Process Quality Control (TLC/LC-MS)

Self-Validation: Do not proceed to workup until conversion is confirmed.

  • Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and wash with 1 mL of water to remove salts.

  • Analyze the organic layer via TLC (Hexanes/EtOAc) and LC-MS.

  • Validation Criteria: The LC-MS must show the disappearance of the starting material mass and the appearance of the product mass. Crucially, verify the isotopic pattern of the product mass: it must retain the characteristic M/M+2 isotope ratio (approx. 1:1 for Br, 3:1 for Cl), proving that the bromine and chlorine atoms were not cleaved.

D. Workup and Purification
  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Causality: The ammonium chloride complexes with the copper catalyst, pulling it into the aqueous layer and preventing downstream oxidation.

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a gradient of 0–5% EtOAc in Hexanes).

E. Final Analytical Validation

To validate the structural integrity of the chemoselective coupling, perform NMR analysis:

  • 1 H NMR: Confirm the disappearance of the terminal alkyne proton (typically around 3.0 ppm).

  • 19 F NMR: Confirm the presence of a single fluorine environment, ensuring the C–F bond remains intact.

  • 13 C NMR: Look for the characteristic C–F coupling constants ( 1JCF​ , 2JCF​ ) on the aromatic ring carbons, which self-validates that the core polyhalogenated structure survived the reaction conditions.

References

  • "1-Bromo-2-chloro-4-fluoro-5-iodobenzene | 2460515-82-4", Sigma-Aldrich.
  • "Sonogashira Coupling", Chemistry LibreTexts.
  • "Sonogashira coupling", Wikipedia.
  • "Sonogashira Coupling", Organic Chemistry Portal.

Application Note: Regioselective Grignard Reagent Formation from 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The selective functionalization of polyhalogenated arenes is a cornerstone of modern pharmaceutical and agrochemical development. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4)[1] represents a highly dense, tetra-substituted building block. Generating a Grignard reagent from this substrate requires extreme regiocontrol and thermal management to prevent catastrophic side reactions. This application note details the mechanistic causality, quantitative parameters, and a self-validating experimental protocol for achieving >95% regioselective halogen-metal exchange using Knochel’s Turbo-Grignard reagent ( iPrMgCl⋅LiCl ).

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe. The functionalization of 1-bromo-2-chloro-4-fluoro-5-iodobenzene is governed by three competing chemical forces:

A. Halogen-Metal Exchange (HME) Hierarchy

The thermodynamic driving force for HME is the formation of a more stable organomagnesium species. Kinetically, the exchange rate is dictated by the polarizability and bond dissociation energy (BDE) of the carbon-halogen bonds. Iodine (at C-5) possesses the weakest BDE (~65 kcal/mol) and the highest polarizability, making it the primary and fastest site for magnesium insertion. Bromine (at C-1) is the secondary site, meaning strict stoichiometric control (1.05 equivalents of Grignard) is required to prevent over-metalation.

B. The Turbo-Grignard Advantage

Standard isopropylmagnesium chloride ( iPrMgCl ) forms polymeric aggregates in tetrahydrofuran (THF), severely retarding the exchange rate at cryogenic temperatures. By utilizing Knochel’s Turbo-Grignard ( iPrMgCl⋅LiCl ), the lithium chloride breaks these aggregates to form a highly reactive, monomeric magnesiate complex ( [iPrMgCl2​]−Li+ )[2]. This structural shift provides the causality for why the exchange can proceed to completion in minutes at -40 °C, a temperature where standard iPrMgCl is virtually inert[3].

C. The Benzyne Pitfall (Thermal Causality)

The successful exchange of iodine yields 5-bromo-4-chloro-2-fluorophenylmagnesium chloride . Because the magnesium is positioned ortho to a highly electronegative fluorine atom (at C-4), the intermediate is thermodynamically primed for an E2-like elimination of FMgCl . If the reaction temperature exceeds -10 °C, this elimination triggers the formation of a highly reactive benzyne intermediate [4], leading to uncontrolled dimerization and decomposition. Therefore, maintaining a strict -40 °C environment is not merely a recommendation; it is a mechanistic requirement to suppress the benzyne pathway.

HalogenMetalExchange Substrate 1-Bromo-2-chloro- 4-fluoro-5-iodobenzene Grignard Ortho-fluoroarylmagnesium Intermediate Substrate->Grignard Halogen-Metal Exchange Turbo iPrMgCl·LiCl (-40 °C) Turbo->Grignard Benzyne Benzyne Intermediate (Decomposition) Grignard->Benzyne T > -10 °C (-FMgX) Product Functionalized Arene (e.g., Aldehyde) Grignard->Product T = -40 °C Trapping

Caption: Reaction pathway showing halogen-metal exchange vs. temperature-dependent benzyne elimination.

Quantitative Data Parameters

To ensure reproducibility, the following tables summarize the physical constants and thermal boundaries that dictate the success of this protocol.

Table 1: Halogen Reactivity Profile in 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

HalogenPositionBond Dissociation EnergyExchange PriorityMechanistic Role / Risk
Iodine C-5~65 kcal/mol1 (Primary) Target for iPrMgCl⋅LiCl exchange.
Bromine C-1~81 kcal/mol2 (Secondary)Risk of over-metalation if >1.1 eq reagent used.
Chlorine C-2~96 kcal/mol3 (Inert)Remains intact under standard cryogenic conditions.
Fluorine C-4~126 kcal/mol4 (Inert)Drives benzyne elimination if temperature rises.

Table 2: Temperature vs. Reaction Pathway

Temperature RangeKinetic ObservationDominant Pathway
-78 °C to -60 °C Exchange is heavily retarded.Unreacted starting material persists.
-40 °C to -20 °C Rapid I/Mg exchange (15–30 min).Stable ortho-fluoroarylmagnesium formation.
> -10 °C F− elimination accelerates rapidly.Benzyne formation / Complete decomposition.

Experimental Protocol: A Self-Validating System

This protocol integrates in-process analytical checks. By quenching a reaction aliquot with water, the Grignard intermediate is protonated to yield 1-bromo-2-chloro-4-fluorobenzene . Tracking the mass shift via GC-MS from the starting material ( m/z≈335 ) to the quenched product ( m/z≈209 ) provides definitive, self-validating proof of successful exchange before the expensive electrophile is introduced.

Materials Required:
  • 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv, 10 mmol, 3.35 g)

  • iPrMgCl⋅LiCl (Turbo-Grignard, 1.3 M in THF) (1.05 equiv, 10.5 mmol, 8.1 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Electrophile (e.g., anhydrous DMF for formylation) (1.5 equiv, 15 mmol)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Substrate Solvation: Dissolve 1-bromo-2-chloro-4-fluoro-5-iodobenzene (3.35 g) in 30 mL of anhydrous THF under Argon.

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetonitrile bath. Allow the internal temperature to equilibrate strictly to -40 °C . (Note: Acetonitrile/Dry Ice maintains a more stable -40 °C than Acetone/Dry Ice).

  • Turbo-Grignard Addition: Using a syringe pump, add iPrMgCl⋅LiCl (8.1 mL) dropwise over 10 minutes. Maintain internal temperature -35 °C during addition.

  • Maturation & Self-Validation: Stir for 15 minutes at -40 °C.

    • Validation Step: Withdraw a 0.1 mL aliquot, quench into 1 mL of saturated aqueous NH4​Cl , extract with 1 mL ethyl acetate, and inject into GC-MS.

    • Success Criterion: Complete disappearance of the m/z 335 peak and appearance of the m/z 209 peak (1-bromo-2-chloro-4-fluorobenzene).

  • Electrophilic Trapping: Once validated, add the electrophile (e.g., 1.16 mL anhydrous DMF) dropwise at -40 °C. Stir for 30 minutes, then slowly allow the reaction to warm to 0 °C.

  • Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve in anhyd. THF under Ar Step2 2. Cryogenic Cooling Cool to -40 °C (Dry ice/MeCN) Step1->Step2 Step3 3. Turbo-Grignard Addition Dropwise iPrMgCl·LiCl (1.05 eq) Step2->Step3 Step4 4. Reaction Monitoring GC-MS of hydrolyzed aliquot Step3->Step4 Validation Conversion < 95%? Stir additional 15 min Step4->Validation Step5 5. Electrophile Trapping Add DMF or other electrophile Step6 6. Quench & Workup Sat. NH4Cl (aq), extract with EtOAc Step5->Step6 Validation->Step4 Yes Validation->Step5 No

Caption: Self-validating experimental workflow for Turbo-Grignard formation and electrophilic trapping.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL: [Link]

  • Hermann, A. et al. "Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents." Chemistry - A European Journal, 2023, 29(41), e202300706. URL: [Link]

  • Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-Induced 1,2-Elimination of o-Trimethylsilylphenyl Triflate to Benzyne Under Mild Conditions." Chemistry Letters, 1983, 12(8), 1211-1214. URL: [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution - The Benzyne Mechanism." MOC Online Educational Resources, 2018. URL: [Link]

Sources

Application Note: Programmable Sequential Functionalization of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the demand for highly functionalized, metabolically stable aromatic scaffolds is paramount. Transition-metal-catalyzed cross-coupling has revolutionized the synthesis of these complex architectures, enabling the rapid assembly of next-generation herbicides, fungicides, and insecticides[1].

1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) [2] represents a "privileged template" for agrochemical synthesis. This tetrahalobenzene features four distinct halogens, allowing for programmable, iterative cross-coupling reactions[3]. The strategic inclusion of the fluorine atom serves a dual purpose: it remains unreactive during palladium-catalyzed coupling, ultimately serving as a metabolic block against cytochrome P450 oxidation and enhancing the lipophilicity of the final agrochemical lead[4].

This application note details the causality, physicochemical principles, and self-validating experimental protocols required to selectively functionalize this scaffold without the need for intermediate protecting groups.

Mechanistic Causality: Orthogonal Reactivity

The ability to sequentially functionalize a single benzene ring relies on the differential Bond Dissociation Energies (BDEs) of the carbon-halogen bonds. The order of C–C or C–Heteroatom bond formation is strictly controlled by the attenuated leaving group ability of the halogens[3].

The oxidative addition of the Palladium(0) active species into the aryl-halide bond is the rate-determining step. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), performing the reaction at lower temperatures (60 °C) with a mild base ensures that oxidative addition occurs exclusively at the iodine position. Once the iodine is substituted, the C–Br bond becomes the most reactive site, requiring elevated temperatures and specialized electron-rich ligands to overcome its higher activation barrier[5].

Mechanism Pd0 Pd(0) Catalyst Active Species Substrate 1-Br-2-Cl-4-F-5-I-Benzene BDE: C-I ~65 kcal/mol Pd0->Substrate OA_I Fast Oxidative Addition (C-I Bond Cleavage) Substrate->OA_I k(I) >> k(Br) Preferred Pathway OA_Br Slow Oxidative Addition (C-Br Bond Cleavage) Substrate->OA_Br Suppressed at 60°C Transmet Transmetallation with Ar-B(OH)2 OA_I->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Intermediate (C-Br and C-Cl intact) RedElim->Product

Figure 1: Chemoselective oxidative addition mechanism exploiting differential bond dissociation energies.

Quantitative Data Summaries

To successfully execute iterative couplings, the reaction parameters must be strictly differentiated. Table 1 summarizes the optimized conditions required to maintain chemoselectivity at each stage of the synthesis.

Table 1: Catalyst, Ligand, and Condition Matrix for Iterative Coupling

Activation SiteTarget Bond BDEOptimal Catalyst/LigandBase & SolventTemp (°C)Expected Yield
Step 1: C–I ~65 kcal/molPd(PPh₃)₄ (Ligand-free)Na₂CO₃ (aq) / Toluene60 °C85 - 92%
Step 2: C–Br ~81 kcal/molPd₂(dba)₃ / XPhosNaOtBu / 1,4-Dioxane100 °C75 - 88%
Step 3: C–Cl ~96 kcal/molPd(OAc)₂ / SPhosK₃PO₄ / DMF130 °C60 - 75%
Step 4: C–F ~115 kcal/molUnreactive (Retained)N/AN/AN/A

Experimental Workflows & Self-Validating Protocols

The following protocols detail the sequential synthesis of a trisubstituted agrochemical intermediate. The workflow is designed as a self-validating system: the success of each step is confirmed by specific in-process analytical controls, ensuring that over-coupling does not occur.

Workflow SM Starting Material 1-Br-2-Cl-4-F-5-I-Ph Step1 Step 1: Suzuki (C-I Activation) SM->Step1 Int1 Intermediate 1 (C-Br Intact) Step1->Int1 Step2 Step 2: Amination (C-Br Activation) Int1->Step2 Int2 Intermediate 2 (C-Cl Intact) Step2->Int2 Step3 Step 3: Late-Stage Functionalization Int2->Step3 Product Agrochemical Lead Compound Step3->Product

Figure 2: Iterative cross-coupling workflow for the sequential functionalization of tetrahalobenzenes.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Introduce an aryl group at position 5 while preserving the C–Br and C–Cl bonds. Causality: Utilizing a mild base (Na₂CO₃) and a low temperature (60 °C) restricts the kinetic energy of the system, allowing Pd(0) to selectively insert into the weakest C–I bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv, 10 mmol) and the desired Arylboronic acid (1.05 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Note: A standard triphenylphosphine ligand is sufficiently electron-donating for C–I activation.

  • Solvent System: Inject degassed Toluene (30 mL) followed by a degassed 2M aqueous solution of Na₂CO₃ (15 mL).

  • Reaction: Heat the biphasic mixture to exactly 60 °C with vigorous stirring for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The protocol is validated when the starting material mass (m/z ~334) is entirely consumed and replaced by the mono-coupled mass. If di-coupled byproducts are detected, the temperature was poorly regulated.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C–Br Activation)

Objective: Introduce an amine/aniline at position 1, leveraging the newly formed mono-aryl intermediate. Causality: With the iodine removed, the C–Br bond is now the most reactive site. However, it requires a highly electron-rich, sterically bulky ligand (XPhos) to accelerate oxidative addition and force the reductive elimination of the sterically hindered C–N bond. A stronger base (NaOtBu) is required to deprotonate the amine.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the Intermediate 1 from Protocol 1 (1.0 equiv, 5 mmol), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Complex: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (20 mL). Seal the vial.

  • Reaction: Heat the reaction to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The formation of a highly fluorescent spot under 254 nm UV light confirms the formation of the aniline derivative. The persistence of the C–Cl bond can be verified via isotopic splitting patterns in MS (M and M+2 peaks ratio of 3:1).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify.

Protocol 3: Late-Stage Functionalization (C–Cl Activation)

The remaining C–Cl bond can be utilized for late-stage diversification (e.g., cyanation, trifluoromethylation, or harsh Suzuki coupling using SPhos at 130 °C)[5]. Alternatively, the chlorine atom can be retained in the final structure to enhance the molecule's half-life in soil and plant tissues, a common tactic in the design of commercialized agrochemicals[4].

References

  • Title: Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals Source: CABI Digital Library URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling with 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Portal. This guide is engineered for researchers, medicinal chemists, and process scientists working with the highly functionalized tetra-halogenated scaffold: 1-Bromo-2-chloro-4-fluoro-5-iodobenzene .

Working with polyhalogenated arenes presents a profound chemoselectivity challenge. Your substrate contains four distinct carbon-halogen bonds, each with a different Bond Dissociation Energy (BDE). The core principle of site-selective functionalization relies on the thermodynamic hierarchy of these bonds: C–I > C–Br > C–Cl > C–F [1]. By precisely tuning the catalyst, ligand, temperature, and stoichiometry, you can achieve orthogonal, sequential functionalization.

Mechanistic Logic & Reactivity Pathway

To understand how selectivity arises in the cross-coupling of polyhalogenated arenes, one must first consider the mechanism of the oxidative addition step[1]. The diagram below illustrates the sequential activation pathway for your specific molecule.

G SM 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (Starting Material) CI 1. C-I Oxidative Addition Fastest (Room Temp) SM->CI Pd(PPh3)4, 20-25°C CF C-F Bond Inert to Pd(0) SM->CF No Reaction CBr 2. C-Br Oxidative Addition Intermediate (80°C) CI->CBr Pd2(dba)3/XPhos, 80°C CCl 3. C-Cl Oxidative Addition Slowest (>100°C) CBr->CCl Pd(OAc)2/SPhos, 110°C

Thermodynamic hierarchy of Pd-catalyzed oxidative addition.

Troubleshooting Guides & FAQs

Ticket #SC-101: I am trying to couple at the C-I position, but I am observing 15-20% of the di-coupled (C-I and C-Br) byproduct. How do I suppress this?

  • Causality: The oxidative addition of Pd(0) into the C-I bond is kinetically favored due to its low BDE (~55 kcal/mol). However, if the reaction temperature exceeds 40°C, or if a highly active, electron-rich phosphine ligand (like PCy3 or XPhos) is used prematurely, the thermal energy overcomes the activation barrier for the C-Br bond (~68 kcal/mol)[2].

  • Solution: Strictly control the temperature to 20–25°C. Downgrade your catalyst to a milder system, such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ . Furthermore, limit your boronic acid stoichiometry to exactly 0.95–1.00 equivalents. It is better to have 5% unreacted starting material than 15% inseparable di-coupled byproduct.

Ticket #SC-102: My C-I coupling is stalling at 60% conversion, and I see a lot of biphenyl (homocoupled boronic acid) in the LCMS.

  • Causality: Homocoupling of the boronic acid is a competing side reaction driven by the presence of trace oxygen and base. When the boronic acid is consumed by homocoupling, the effective stoichiometry drops below 1.0 eq, stalling the main catalytic cycle.

  • Solution: Implement rigorous Schlenk techniques. Degas your solvent mixture (typically THF/Water or Toluene/Water) by sparging with Argon for at least 30 minutes prior to adding the palladium catalyst.

Ticket #SC-103: How do I achieve a sequential, one-pot double Suzuki coupling (first at C-I, then at C-Br)?

  • Causality: For substrates with different halogen groups, chemoselectivity depends on the reactivity difference between the halogens[3]. You can exploit this by running the C-I coupling at room temperature until complete, then altering the reaction environment to activate the C-Br bond.

  • Solution: Begin with a standard Pd(PPh3​)4​ catalyst at 25°C for the C-I coupling. Once TLC confirms full consumption of the starting material, add the second boronic acid, an electron-rich biaryl phosphine ligand (e.g., XPhos or SPhos) to increase the electron density on the Pd center, and ramp the temperature to 80–90°C. The bulky, electron-rich ligand accelerates the oxidative addition into the more challenging C-Br bond.

Quantitative Reaction Parameters

The following table summarizes the validated parameters required to selectively target each halogen bond in 1-Bromo-2-chloro-4-fluoro-5-iodobenzene without triggering over-coupling.

Target BondApprox. BDE (kcal/mol)Optimal Catalyst SystemTemp RangePreferred BaseChemoselectivity Risk
C–I ~55 Pd(PPh3​)4​ or Pd(dppf)Cl2​ 20–30 °C Na2​CO3​ (aq)Low (If T < 30°C)
C–Br ~68 Pd2​(dba)3​
  • XPhos
70–90 °C K3​PO4​ Moderate (Competes with Cl)
C–Cl ~81 Pd(OAc)2​
  • SPhos
  • 100–120 °C Cs2​CO3​ High (Requires forcing)
    C–F ~115N/A (Inert under Suzuki)N/AN/ANone
    Validated Experimental Protocols
    Protocol A: Highly Chemoselective Mono-Coupling at the C-I Position

    This protocol is a self-validating system designed to prevent C-Br activation.

    Step-by-Step Methodology:

    • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 mmol) and the desired arylboronic acid (0.98 mmol). Note the sub-stoichiometric boronic acid; this is a deliberate safeguard against di-coupling.

    • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 20 minutes.

    • Catalyst & Base Introduction: Under a positive flow of Argon, add Na2​CO3​ (2.0 mmol) and Pd(PPh3​)4​ (0.03 mmol, 3 mol%).

    • Reaction Execution: Seal the flask and stir vigorously at 25 °C for 6–8 hours.

    • Self-Validation Check (In-Process): At 4 hours, pull a 50 µL aliquot and run an LC-MS.

      • Success State: Major peak corresponds to the mono-coupled product mass.

      • Failure State: If a peak corresponding to the di-coupled mass appears, immediately quench the reaction with water to prevent further loss of selectivity.

    • Workup: Dilute with Ethyl Acetate (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

    Protocol B: Sequential One-Pot Di-Coupling (C-I followed by C-Br)

    This workflow leverages temperature ramping and ligand tuning to achieve asymmetric di-arylation.

    Step-by-Step Methodology:

    • Phase 1 (C-I Activation): Follow Steps 1-4 of Protocol A using Arylboronic Acid A (1.0 mmol). Wait until TLC confirms the complete disappearance of the starting material.

    • Phase 2 (Catalyst Tuning): To the same reaction flask at room temperature, add Arylboronic Acid B (1.2 mmol), anhydrous K3​PO4​ (2.5 mmol), and XPhos (0.06 mmol, 6 mol%). Mechanistic Note: XPhos is required here because the initial PPh3​ ligands are insufficiently electron-rich to facilitate oxidative addition into the C-Br bond at practical rates.

    • Phase 3 (C-Br Activation): Ramp the heating mantle to 85 °C and stir for an additional 12 hours.

    • Self-Validation Check: Monitor via TLC. The intermediate mono-coupled spot should transition cleanly to a new, more polar di-coupled spot.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

    References
    • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (NIH / PMC) URL:[Link]

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

    • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

    Sources

    Technical Support Center: Chromatography & Purification of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Purification Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the specific chromatographic challenges of isolating 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4).

    Polyhalogenated benzenes are highly lipophilic, lack hydrogen-bond donors/acceptors, and often co-elute with structurally similar synthetic byproducts (such as structural isomers or trihalobenzenes)[1]. This guide synthesizes field-proven methodologies and authoritative mechanisms to ensure your purification protocols are robust and self-validating.

    Part 1: Troubleshooting FAQs

    Q1: Why does 1-Bromo-2-chloro-4-fluoro-5-iodobenzene co-elute with other halogenated impurities on standard silica gel? A: Standard normal-phase silica gel separates compounds primarily based on dipole-dipole interactions and hydrogen bonding with surface silanol groups. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lacks functional groups capable of hydrogen bonding. Furthermore, the symmetrical arrangement of the four halogens creates opposing dipole moments that largely cancel each other out, resulting in a highly non-polar molecule. Consequently, it has virtually no affinity for bare silica and will elute near the solvent front ( Rf​≈0.9 ) in non-polar solvents like hexanes, co-eluting with under-halogenated or over-halogenated impurities[1].

    Q2: How can I separate it from structural isomers or closely related polyhalogenated benzenes? A: The most effective, literature-validated method is to abandon bare silica and utilize a carbon-material coated column, such as a C70-fullerene coated silica , in Normal Phase Liquid Chromatography (NPLC)[2]. This stationary phase exploits . The electron-poor region (σ-hole) of the bonded halogen atoms interacts strongly with the π-electron-rich surface of the C70-fullerene[3]. Because the strength of the X-π interaction scales directly with halogen polarizability (F < Cl < Br < I), a molecule with four different halogens will have a highly specific retention profile, allowing for baseline resolution from its isomers[4].

    Q3: What if I am restricted to standard bare silica gel? What is the optimal mobile phase? A: If you must use bare silica, you must maximize theoretical plates and rely purely on minor differences in dispersion forces:

    • Mobile Phase: Use 100% n-pentane instead of hexanes. Pentane has a lower viscosity, which improves mass transfer within the silica pores and sharpens the bands. Do not use gradients (e.g., adding ethyl acetate or dichloromethane); even 1% polar modifier will collapse the separation and wash all polyhalogenated benzenes out simultaneously.

    • Loading: Dry-load the sample onto a small amount of silica to prevent band broadening caused by the injection solvent.

    Q4: My compound is tailing or precipitating on the column. How do I fix this? A: Tetrahalobenzenes often possess high melting points and limited solubility in cold aliphatic hydrocarbons. As the non-polar solvent evaporates as it exits the column, it cools the column bed. If the column runs too cold, the compound may precipitate, causing severe band tailing or column blockage. Solution: Wrap the column in a warming jacket (set to 25–30 °C) to maintain solubility in n-pentane, or run the column in a strictly controlled, warm ambient environment.

    Part 2: Data Presentation

    Table 1: Stationary Phase Comparison for Polyhalogenated Benzenes
    Stationary PhasePrimary Retention MechanismResolution for IsomersRecommended Mobile Phase
    Bare Silica Gel Weak dipole-dipole, dispersionPoor (Co-elution common)100% n-Pentane or n-Hexane
    Reversed-Phase (C18) Hydrophobic dispersion forcesModerateAcetonitrile / Water (Gradient)
    C70-Fullerene NPLC Halogen-π (X-π) interactionsExcellent (Baseline)100% n-Hexane (Isocratic)
    Table 2: Halogen-π Interaction Strength & Retention Predictor

    Based on experimental evaluations of carbon-coated columns[3].

    Halogen AtomPolarizabilityσ-Hole MagnitudeEffect on Retention Time (C70 Column)
    Fluorine (F) LowestNegligibleMinimal delay
    Chlorine (Cl) LowWeakSlight delay
    Bromine (Br) HighModerateSignificant delay
    Iodine (I) HighestStrongestMaximum delay (Strongest X-π bond)

    Part 3: Mandatory Visualizations

    PurificationStrategy Start Crude Reaction Mixture: 1-Br-2-Cl-4-F-5-I-benzene Check Identify Impurity Profile (GC-MS / LC-MS) Start->Check Isomers Structural Isomers (Regioisomers) Check->Isomers Identical Mass Degree Halogenation Variants (Tri- vs Tetra- vs Penta-) Check->Degree Mass Difference C70 C70-Fullerene NPLC (Halogen-π Interaction) Isomers->C70 Best Resolution C18 Reversed-Phase C18 (MeCN/H2O Gradient) Isomers->C18 Moderate Resolution Silica Bare Silica Gel (100% Pentane, Low Load) Degree->Silica Standard Resolution Degree->C18 High Resolution

    Caption: Decision tree for selecting the optimal chromatographic method based on impurity profiles.

    HalogenPi Molecule 1-Br-2-Cl-4-F-5-I-benzene (Tetrahalobenzene) SigmaHole σ-hole (Electron-Poor) Strength: I > Br > Cl > F Molecule->SigmaHole Polarized Halogen Stationary C70-Fullerene Phase (π-Electron Rich Surface) SigmaHole->Stationary Halogen-π Interaction Retention Increased Retention Time via Halogen-π Bond Stationary->Retention Elution Delay

    Caption: Mechanism of halogen-π interactions delaying elution on a C70-fullerene stationary phase.

    Part 4: Experimental Protocols

    Protocol A: C70-Fullerene NPLC Purification (Advanced & Recommended)

    This protocol utilizes the highly selective halogen-π interactions validated by Kanao et al.[5].

    • Stationary Phase Preparation: Install a C70-fullerene coated silica column (e.g., synthesized via the reaction of C70-PFPA-NHS with aminopropyl silica monoliths)[3] into your HPLC system.

    • System Equilibration: Flush the column with 100% n-hexane until a stable baseline is achieved.

    • Sample Preparation: Dissolve the crude 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in a minimal volume of HPLC-grade n-hexane. Filter through a 0.22 µm PTFE syringe filter.

    • Elution & Detection: Run the method isocratically at a flow rate of 1.0 mL/min using 100% n-hexane. Monitor the elution via UV absorption at 254 nm.

    • Validation: The strong X-π interactions will selectively delay the elution of heavier halogenated species. Isomers will resolve based on the cumulative dipole moment and total σ-hole interaction strength[5].

    Protocol B: High-Resolution Bare Silica Gel Workflow (Standard)

    Use this protocol if the crude mixture was generated via selective deprotonation with magnesium amide bases (e.g., TMPMgCl·LiCl) followed by electrophilic halogenation, and primarily contains mass-differentiable impurities[6].

    • Column Packing: Slurry-pack a long glass column (length-to-diameter ratio > 20:1) with ultra-fine silica gel (15–40 µm) using 100% n-pentane.

    • Dry Loading (Critical Step): Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane). Add a mass of silica equal to 3x the crude mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: This prevents the injection solvent from carrying the highly non-polar product down the column prematurely.

    • Loading: Carefully pour the dry-loaded silica onto the flat column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

    • Elution: Elute strictly with 100% n-pentane. Collect small fractions (e.g., 5-10 mL) to avoid recombining closely eluting peaks.

    • Validation: Run a TLC of the fractions using 100% pentane. If the Rf​ of the target spot is > 0.8, bare silica cannot resolve the mixture, and you must switch to Protocol A or Reversed-Phase C18.

    References

    • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, Royal Society of Chemistry, 2020, 11, 3194-3201.

    • A Selective Method for Further Halogenation of Polyhalogenated Benzenes. Advanced Synthesis & Catalysis, 2013, 355, 1553-1560.

    • Process for the preparation of halo-substituted benzenes. US Patent 10087126B2, Google Patents.

    • 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS 2460515-82-4) Product Information. Sigma-Aldrich Catalog.

    Sources

    Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for reactions involving the polyhalogenated aromatic compound, 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. The presence of four different halogens on the benzene ring presents a unique opportunity for sequential, site-selective functionalization, but demands a nuanced approach to catalyst system design.

    This document provides field-proven insights in a direct question-and-answer format, addressing common issues and fundamental questions to ensure the success of your experiments.

    Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the reactivity of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene and the principles of catalyst selection.

    Q1: What is the expected order of reactivity for the different carbon-halogen bonds in this molecule during palladium-catalyzed cross-coupling?

    A1: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is inversely related to the bond dissociation energy. For this substrate, the order of reactivity is unequivocally C-I > C-Br > C-Cl .[1][2] The Carbon-Fluorine (C-F) bond is generally considered inert under typical palladium cross-coupling conditions.

    The underlying principle is the initial, and often rate-determining, oxidative addition step where the Pd(0) catalyst inserts into the C-X bond.[3][4] The weaker C-I bond has a lower activation energy barrier for this insertion compared to the stronger C-Br and C-Cl bonds, making it the most reactive site.[4][5] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity.

    Q2: How can I achieve selective functionalization at only the most reactive C-I position?

    A2: Selective coupling at the C-I position is achieved by leveraging its higher reactivity under carefully controlled conditions. The key is to use conditions mild enough to activate the C-I bond efficiently while leaving the C-Br and C-Cl bonds untouched.[1][6]

    Key strategies include:

    • Lower Reaction Temperatures: Start at room temperature or with gentle heating (e.g., 40-60 °C).

    • Shorter Reaction Times: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br site.

    • Catalyst/Ligand Choice: Use a catalyst system that is active enough for the C-I bond but not overly reactive. Standard catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like PPh₃ are often sufficient for initial screening.

    Q3: What are the primary types of cross-coupling reactions suitable for this substrate?

    A3: This polyhalogenated arene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science.[7] The most common and effective reactions include:

    • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form C-C bonds.[8][9][10]

    • Sonogashira Coupling: Reaction with a terminal alkyne to form C-C bonds, typically using a Pd/Cu co-catalyst system.[8][11][12]

    • Heck Coupling: Reaction with an alkene to form a substituted alkene.[1][13][14]

    • Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form C-N bonds.[15][16][17]

    Q4: Beyond the palladium source, what are the most critical parameters to consider for catalyst system optimization?

    A4: A successful cross-coupling reaction depends on the interplay of several components. For this substrate, the most critical factors are:

    • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for activating less reactive bonds (like C-Cl) or for sterically hindered substrates, but may be too reactive for achieving C-I selectivity.[2][18][19]

    • Base: The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can dramatically affect yield and must be compatible with the functional groups on your substrates.[16]

    • Solvent: The solvent must solubilize all components and is often critical for the reaction's success. Anhydrous, degassed solvents like dioxane, toluene, or DMF are standard.[18][19] The use of some water can sometimes be beneficial, especially in Suzuki couplings.

    Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during your experiments.

    Q5: I am seeing low or no conversion of my starting material. What are the likely causes and how can I fix it?

    A5: This is a common issue that can almost always be resolved by systematically evaluating the reaction components and conditions.

    • Possible Cause 1: Inactive Catalyst System. The active Pd(0) species is sensitive to oxygen.[19] If your reaction turns black (palladium black), it's a sign of catalyst decomposition.

      • Solution:

        • Ensure an Inert Atmosphere: Use a Schlenk line or glovebox to set up the reaction. Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or via freeze-pump-thaw cycles.[19]

        • Use a High-Quality Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are air-stable and designed for reliable in-situ generation of the active Pd(0) catalyst.[18]

        • Check Ligand Integrity: Phosphine ligands can be air-sensitive and oxidize over time.[19] Use fresh or properly stored ligands.

    • Possible Cause 2: Suboptimal Ligand or Base. The chosen ligand may not be suitable for the specific transformation, or the base may be too weak or insoluble.

      • Solution:

        • Screen Ligands: If a simple ligand like PPh₃ fails, move to a more electron-rich and bulky ligand from the Buchwald or Fu collections (e.g., SPhos, RuPhos, XPhos).

        • Re-evaluate the Base: For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be needed. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[16] Ensure the base is soluble in your chosen solvent.

    • Possible Cause 3: Insufficient Temperature. While selectivity is key, some activation energy is still required.

      • Solution: If the reaction is clean but shows no conversion at room temperature, incrementally increase the temperature (e.g., to 60 °C, then 80 °C) while monitoring for the appearance of side products or reaction at the C-Br position.

    dot

    Sources

    Technical Support Center: Purification of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this complex halogenated aromatic compound. High purity is paramount for achieving reliable outcomes in subsequent synthetic steps, particularly in cross-coupling reactions where catalyst performance is sensitive to impurities. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

    Section 1: Initial Assessment - Understanding Your Crude Material

    Before attempting purification, a thorough analysis of the crude product is essential. This initial assessment dictates the most effective purification strategy.

    FAQ 1: How do I accurately determine the purity of my crude 1-Bromo-2-chloro-4-fluoro-5-iodobenzene?

    A multi-faceted analytical approach is recommended to build a complete profile of your crude material. No single technique tells the whole story.

    • Thin-Layer Chromatography (TLC): This is your first and fastest check. It's a qualitative tool to visualize the number of components in your mixture. For a relatively non-polar compound like this, a starting mobile phase of 1-5% ethyl acetate in hexanes on a silica gel plate is a good starting point. A single spot is encouraging, but not a guarantee of purity, as non-UV active impurities will be invisible.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or isomeric byproducts.[1] Purity is often estimated by the area percentage of the main peak in the total ion chromatogram.[1]

    • High-Performance Liquid Chromatography (HPLC): HPLC offers an excellent quantitative measure of purity and is particularly useful for identifying non-volatile or thermally unstable impurities that are not amenable to GC.

    • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining purity without needing a specific reference standard of the analyte itself.[1] It provides an absolute purity value by comparing the integral of an analyte's signal to the integral of a certified internal standard of known concentration.[1]

    Table 1: Comparison of Purity Assessment Techniques

    ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
    Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by differential partitioning between a mobile and stationary phase.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]
    Key Advantages High sensitivity for volatile impurities; provides structural information via mass spectra.Excellent for quantitative analysis of non-volatile or thermally labile compounds.Absolute quantification without a specific analyte standard; provides structural confirmation.
    Common Use Case Detecting residual solvents and isomeric byproducts.Routine quality control and precise purity determination.Certifying reference standards and obtaining highly accurate purity values.[1]
    FAQ 2: What are the most common impurities I should expect?

    Impurities are almost always a direct result of the synthetic route employed. The synthesis of polysubstituted benzenes often involves electrophilic aromatic substitution and/or modifications of an aniline precursor via diazotization.[2][3]

    Potential Impurities Include:

    • Positional Isomers: The most challenging impurity. Depending on the directing effects of the substituents present during halogenation steps, isomers with halogens in different positions can form.[4] These often have very similar polarities, making them difficult to separate.

    • Incomplete Halogenation/Deamination Products: Starting materials or intermediates from the synthetic sequence, such as a partially halogenated aniline or a phenol byproduct from an incomplete Sandmeyer reaction.[5]

    • Residual Reagents and Solvents: Acids (acetic acid, HCl), bases, and solvents (DMF, methanol, ethanol, diethyl ether) are commonly used and can be carried through the workup.[6][7] For example, iodine monochloride is a common iodinating agent.[2]

    • Dehalogenated Byproducts: Under certain conditions, particularly reductive ones, one of the halogen atoms (often iodine or bromine) can be replaced by hydrogen.[8]

    Section 2: Troubleshooting Guide for Common Purification Issues

    This section addresses specific problems you may encounter during purification experiments.

    Question: My final product is a brown oil or a waxy, low-melting solid, but literature suggests it should be a crystalline solid. What's happening?

    Answer: This is a classic sign that significant impurities are present, which are depressing the compound's melting point and disrupting its crystal lattice formation.

    • Causality: Even small amounts of residual solvent or soluble byproducts can prevent crystallization.[9] The brown color often indicates the presence of trace iodine or polymeric side-products.

    • Troubleshooting Steps:

      • Remove Residual Solvent: First, place the material under a high vacuum for several hours to remove any remaining volatile solvents.

      • Trituration: If it remains an oil, attempt trituration. This involves stirring the oil with a solvent in which your target compound is poorly soluble, but the impurities are soluble (e.g., ice-cold hexanes or pentane). This can wash away impurities and often induces crystallization of the desired product.

      • Decolorization: If the color persists, dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and treat it with a small amount of activated charcoal. Stir for 10-15 minutes and then filter the mixture through a pad of Celite to remove the charcoal. Caution: Activated charcoal can also adsorb your product, so use it sparingly.

      • Chromatography: If the above steps fail, column chromatography is the necessary next step to remove the problematic impurities.[10]

    Question: My TLC analysis shows multiple spots, but they are very close together (low ΔRf). How can I improve separation?

    Answer: This typically indicates you are dealing with positional isomers or compounds with very similar polarity, a common challenge with multi-substituted aromatics.[11]

    • Causality: Separation via chromatography relies on differences in polarity.[12] Isomers often have nearly identical polarities, leading to poor separation.

    • Troubleshooting Steps:

      • Optimize TLC Eluent: Systematically test different mobile phase compositions. Try switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or toluene/hexanes system. Sometimes, a small change in solvent composition can significantly alter selectivity.

      • Slow Down the Chromatography: For flash column chromatography, use a slower flow rate and a very shallow elution gradient (a slow, gradual increase in the polar solvent). This gives the compounds more time to interact with the stationary phase, improving the chances of separation.[11]

      • Consider a Different Stationary Phase: While silica gel is most common, alumina could potentially offer different selectivity.

      • Preparative HPLC: For very difficult separations where high purity is essential, preparative HPLC with a C18 (reverse-phase) or a specialized phenyl-hexyl column may be the only effective solution.[11]

    Question: I am observing significant streaking on my TLC plate and during column chromatography. Why?

    Answer: Streaking is a sign of poor chromatographic behavior, which can have several causes.

    • Causality: The primary causes are sample overload or undesirable secondary interactions between your compound (or impurities) and the stationary phase.[9]

    • Troubleshooting Steps:

      • Reduce Sample Concentration: The most common cause is applying too much sample. On a TLC plate, use a more dilute solution and touch the spotter to the plate very briefly. For column chromatography, ensure the initial band of material loaded onto the column is as narrow as possible.[13]

      • Use Dry Loading: If your crude product has poor solubility in the initial, non-polar mobile phase, it can precipitate at the top of the column, leading to streaking as it slowly redissolves. To prevent this, use a "dry loading" technique: dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[14]

      • Check for Acidic/Basic Impurities: If your synthesis involved acidic or basic reagents that were not fully removed in the workup, they can interact strongly with the slightly acidic silica gel. Adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine (to neutralize acidic sites) or acetic acid (to compete with acidic products) to your mobile phase can sometimes resolve streaking issues.[9]

    Section 3: Standardized Purification Protocols

    Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques.

    Workflow 1: Purification by Recrystallization

    Recrystallization is ideal when your product is mostly pure (>90%) and solid. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is very soluble, while the impurities are either insoluble in the hot solvent or remain soluble when the solution is cooled.[15]

    Step-by-Step Protocol:
    • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to fully dissolve the solid.

    • Hot Filtration (if necessary): If there are insoluble impurities (like dust or byproducts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

    G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Did crystals form? cool->crystals_form collect Collect crystals via vacuum filtration crystals_form->collect  Yes troubleshoot Troubleshoot crystals_form->troubleshoot No   end Pure Product collect->end evaporate Evaporate some solvent to increase concentration troubleshoot->evaporate Option 1 change_solvent Choose a less-solubilizing solvent or solvent system troubleshoot->change_solvent Option 2 evaporate->cool change_solvent->dissolve

    Caption: Troubleshooting flowchart for recrystallization.
    Workflow 2: Purification by Flash Column Chromatography

    This is the most versatile technique for separating components of a mixture on a preparative scale.[16] It utilizes air pressure to force the solvent through the column more quickly than traditional gravity chromatography.[12]

    Step-by-Step Protocol:
    • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

    • Column Packing:

      • Place a small plug of glass wool or cotton at the bottom of a glass column.

      • Add a layer of sand (~1 cm).

      • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexanes).

      • Pour the slurry into the column. Gently tap the column to ensure even packing and let the silica settle.

      • Add another layer of sand on top of the silica bed.

      • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

    • Sample Loading (Dry Loading Recommended):

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

      • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column.

    • Elution:

      • Carefully add your initial eluent to the column.

      • Using gentle air pressure, push the solvent through the column, collecting the eluate in fractions (e.g., in test tubes).

      • Gradually increase the polarity of the eluent as needed to elute your compound.

    • Analysis:

      • Analyze the collected fractions by TLC to identify which ones contain your pure product.

      • Combine the pure fractions and remove the solvent using a rotary evaporator.

    G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Select Eluent via TLC (Target Rf ~0.3) prep_column 2. Pack Column (Slurry Method) prep_eluent->prep_column load_sample 3. Load Sample (Dry Loading Preferred) prep_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions via TLC collect->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate end_node Purified Product evaporate->end_node

    Caption: Standard workflow for flash column chromatography.
    Workflow 3: Purification by Vacuum Distillation

    Distillation separates compounds based on differences in their boiling points.[17] For high-boiling compounds like many substituted halobenzenes, applying a vacuum is necessary to lower the boiling point to a temperature where the compound does not decompose.[17][18] This method is excellent for separating a liquid product from non-volatile impurities (e.g., salts, baseline material from a column) or a much lower-boiling solvent.

    Step-by-Step Protocol:
    • Setup: Assemble a vacuum distillation apparatus using small glassware to minimize loss. Ensure all glass joints are properly sealed with vacuum grease.

    • Material Transfer: Transfer the crude liquid product to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

    • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

    • Collection: The liquid will begin to boil and condense in the condenser. The vapor temperature should be monitored. Collect the fraction that distills over at a constant temperature and pressure. It's often wise to collect a small initial "forerun" fraction, which may contain more volatile impurities, before collecting the main product fraction.[19]

    • Completion: Stop the distillation when the temperature starts to drop or when only a small residue of non-volatile material remains.

    • Release Vacuum: Crucially, allow the apparatus to cool before venting the system to atmospheric pressure. Venting a hot system can cause air to rush in and potentially crack the glassware or cause a fire.

    References

    • Columbia University. Column chromatography. [Link]

    • University of Rochester. How to Purify by Distillation. [Link]

    • University of Toronto Scarborough. Column Chromatography Theory. [Link]

    • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
    • Phenomenex (2025). Column Chromatography Guide. [Link]

    • University of California, Irvine. Distillation 65. [Link]

    • PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene. [Link]

    • ChemHelp ASAP (2021). column chromatography & purification of organic compounds. [Link]

    • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
    • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. [Link]

    • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

    • EBSCO. Distillation | Chemistry | Research Starters. [Link]

    • Reddit (2020). Recrystallisation Help : r/Chempros. [Link]

    • Scribd. Synthesis of 1-Bromo-4-Chlorobenzene. [Link]

    • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

    • ResearchGate (2019). How can I purify two different-substituted aromatic compounds?. [Link]

    • Google Patents.

    Sources

    Technical Support Center: Diazotization of Substituted Anilines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the diazotization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding this pivotal yet often challenging chemical transformation. The diazotization of substituted anilines is a cornerstone of synthetic organic chemistry, enabling the conversion of a primary aromatic amine into a versatile diazonium salt intermediate. These salts are gateways to a vast array of functionalities through subsequent reactions like Sandmeyer, Schiemann, and azo coupling. However, the success of this reaction is highly dependent on the nature of the substituents on the aniline ring, which can significantly influence the reactivity of the amine and the stability of the resulting diazonium salt.

    This resource provides a structured approach to understanding and overcoming common issues encountered during the diazotization of anilines bearing both electron-donating and electron-withdrawing groups, as well as those with significant steric hindrance.

    Frequently Asked Questions (FAQs)

    Here, we address common issues encountered during the diazotization of substituted anilines, offering insights into the underlying causes and providing actionable solutions to streamline your experimental workflow.

    General Issues & Troubleshooting

    Q1: My diazotization reaction is showing low or no yield. What are the primary factors to investigate?

    A1: Low yields in diazotization reactions are a frequent challenge and can typically be traced back to a few critical parameters:

    • Inadequate Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt, which leads to the formation of phenols and nitrogen gas.

    • Insufficient Acidity: A sufficient excess of strong mineral acid (typically 2.5-3 equivalents) is crucial. The acid serves two purposes: it generates the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite, and it protonates the unreacted aniline, preventing it from coupling with the newly formed diazonium salt to form undesirable triazene byproducts.

    • Incorrect Stoichiometry: While the theoretical molar ratio of aniline to sodium nitrite is 1:1, a slight excess of sodium nitrite (1.05-1.1 equivalents) is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to unwanted side reactions.

    • Purity of Reagents: The purity of the aniline and sodium nitrite is paramount. Impurities in the aniline can lead to side reactions, while old or degraded sodium nitrite will result in incomplete reaction.

    Troubleshooting Workflow for Low Yield

    Caption: Troubleshooting workflow for low diazotization yield.

    Q2: How can I confirm that the diazotization reaction is complete?

    A2: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary to drive the reaction to completion, will oxidize the iodide to iodine, which in turn forms a blue-black complex with starch. A persistent blue-black color on the starch-iodide paper indicates that all the primary aromatic amine has been consumed.

    Q3: What should I do if I have excess nitrous acid at the end of the reaction?

    A3: Excess nitrous acid can sometimes interfere with subsequent reactions, such as azo coupling. It can be easily quenched by the addition of a small amount of urea or sulfamic acid. These reagents react with nitrous acid to produce nitrogen gas, thereby removing it from the reaction mixture.

    Issues with Specific Aniline Substituents

    Q4: I am working with an aniline that has a strong electron-withdrawing group (e.g., -NO2, -CN). The reaction is very slow and gives a poor yield. Why is this happening and how can I improve it?

    A4: Electron-withdrawing groups decrease the nucleophilicity of the amino group, making the initial N-nitrosation step, which is often the rate-determining step, much slower. These anilines are also weakly basic, which presents further challenges.

    Solutions:

    • Stronger Acidic Conditions: For weakly basic anilines, using a higher concentration of a strong mineral acid like sulfuric acid or employing "nitrosylsulfuric acid" (prepared from sodium nitrite and concentrated sulfuric acid) can be effective.

    • Alternative Diazotizing Agents: In cases of poor solubility or sensitivity to strong mineral acids, non-aqueous methods can be superior. Using tert-butyl nitrite (TBN) in an organic solvent like acetonitrile is a common and effective alternative.

    • Increased Reaction Time/Temperature: While maintaining a low temperature is crucial, a carefully controlled, slight increase in temperature (e.g., to 5-10°C) or a significantly longer reaction time may be necessary to achieve full conversion.

    Q5: My aniline has a strong electron-donating group (e.g., -OH, -OCH3). The diazonium salt seems to be unstable and I'm observing significant side product formation. What is the cause?

    A5: Electron-donating groups increase the electron density on the aromatic ring, which can stabilize the diazonium salt through resonance. However, they also activate the ring towards electrophilic substitution. This can lead to two primary side reactions:

    • Azo Coupling: The highly reactive, newly formed diazonium salt can act as an electrophile and attack the electron-rich ring of an unreacted aniline molecule. This is why a sufficient excess of acid is critical to ensure all the starting aniline is protonated and thus deactivated towards electrophilic attack.

    • Phenol Formation: While all diazonium salts are susceptible to decomposition to phenols, those with strong electron-donating groups can sometimes be more prone to this pathway if the temperature is not rigorously controlled.

    Solutions:

    • Strict Temperature Control: Maintain the temperature as close to 0°C as possible.

    • Ensure Sufficient Acid: Use at least 2.5 to 3 equivalents of acid to prevent self-coupling.

    • Slow, Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the cooled aniline solution to maintain a low concentration of the diazonium salt at any given time, minimizing the chance for side reactions.

    Q6: I'm trying to diazotize a sterically hindered aniline (e.g., with ortho-substituents), and the reaction is not proceeding. What can I do?

    A6: Steric hindrance around the amino group can significantly impede the approach of the nitrosating agent, slowing the reaction dramatically. Additionally, these anilines often have poor solubility in aqueous acidic media.

    Solutions:

    • Increase Reaction Time and/or Temperature: Longer reaction times are almost always necessary. A careful and incremental increase in temperature (while staying below 5-10°C) can also be beneficial.

    • Use of Organic Co-solvents: To address solubility issues, performing the diazotization in a mixture of aqueous acid and an organic solvent like acetic acid or propionic acid can be effective.

    • Non-Aqueous Methods: As with electron-deficient anilines, using tert-butyl nitrite in an organic solvent is an excellent strategy for sterically hindered substrates.

    Quantitative Data Summary

    The stability and reactivity of arenediazonium salts are directly influenced by the electronic nature of the substituents on the aromatic ring.

    Substituent TypeEffect on Amine NucleophilicityEffect on Diazonium Salt StabilityCommon IssuesRecommended Strategies
    Electron-Donating (e.g., -OCH₃, -CH₃) IncreasesGenerally increases stability through resonanceAzo coupling side reactionsStrict temperature control (0-5°C), sufficient excess acid (>2.5 eq.)
    Electron-Withdrawing (e.g., -NO₂, -CN) DecreasesDecreases stabilitySlow reaction rate, incomplete conversionUse of stronger acid systems (e.g., nitrosylsulfuric acid), non-aqueous methods (e.g., t-butyl nitrite)
    Sterically Hindering (e.g., ortho-substituents) DecreasesVariableLow solubility, slow reaction rateIncreased reaction time, use of organic co-solvents, non-aqueous methods

    Experimental Protocols

    Protocol 1: Standard Aqueous Diazotization of Aniline

    This protocol is a general method for preparing an aqueous solution of a benzenediazonium salt for immediate use.

    Materials:

    • Aniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice

    • Urea (for quenching)

    • Starch-iodide paper

    Procedure:

    • In a flask equipped with a magnetic stirrer, dissolve the aniline (1 equivalent) in a mixture of concentrated HCl (2.5-3 equivalents) and distilled water.

    • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

    • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (1.05-1.1 equivalents). Cool this solution in the ice bath.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. Maintain the internal temperature of the reaction mixture between 0-5°C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.

    • Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the reaction.

    • If necessary, quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

    • The resulting clear, cold solution of the diazonium salt should be used immediately in the subsequent reaction step.

    Protocol 2: Non-Aqueous Diazotization using tert-Butyl Nitrite (TBN)

    This method is suitable for anilines that have poor solubility in aqueous acid or are sensitive to strong acidic conditions.

    Materials:

    • Substituted Aniline

    • tert-Butyl Nitrite (TBN)

    • Acetonitrile (or other suitable organic solvent)

    • p-Toluenesulfonic acid (p-TsOH) or other suitable acid

    Procedure:

    • Dissolve the substituted aniline (1 equivalent) in acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add p-toluenesulfonic acid (1.05 equivalents) to the solution and stir until it dissolves.

    • Slowly add tert-butyl nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 30-60 minutes, or until TLC/LCMS analysis indicates complete consumption of the starting aniline.

    • The resulting solution containing the diazonium salt can be used directly in the next step.

    Mechanistic Overview

    The diazotization reaction proceeds through a series of well-defined steps. Understanding this mechanism is key to troubleshooting effectively.

    Diazotization_Mechanism NaNO2 NaNO₂ + 2 HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Aniline Ar-NH₂ (Aniline) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Aniline->Nitrosamine + NO⁺, -H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

    Validation & Comparative

    Alternative reagents to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Polyhalogenated Benzene Alternatives: A Comparative Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    As drug discovery and materials science pivot toward increasingly complex polyaromatic architectures, the demand for highly functionalized building blocks has surged. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) is a premier tetra-halogenated scaffold. Its value lies in the distinct bond dissociation energies of its four halogens, which allow for up to four orthogonal, site-selective cross-coupling reactions without the need for protecting groups[1].

    However, this reagent is highly specialized, often cost-prohibitive for large-scale synthesis, and structurally "over-engineered" if a synthetic route only requires two or three functionalization sites. This guide objectively compares practical, commercially viable alternatives to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, providing the mechanistic causality and self-validating experimental protocols necessary to successfully implement them in your workflows.

    Mechanistic Foundation: The Causality of Halogen Reactivity

    In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig), the oxidative addition of the metal into the carbon-halogen (C-X) bond is typically the rate-determining step. The reactivity strictly follows the inverse order of C-X bond strength: C-I (~65 kcal/mol) > C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol) >> C-F (~116 kcal/mol) [1].

    When designing a synthetic route using polyhalogenated benzenes, you must leverage this gradient. A palladium(0) catalyst will selectively insert into a C-I bond at room temperature, leaving C-Br and C-Cl bonds completely intact. Subsequent couplings require progressively harsher conditions (elevated temperatures) and more electron-rich, sterically demanding ligands (e.g., XPhos, RuPhos) to activate the remaining halogens[1].

    Reactivity Start Polyhalogenated Benzene Step1 1st Coupling (C-I) Mild Conditions (RT) Start->Step1 Pd(0) Step2 2nd Coupling (C-Br) Elevated Temp (80°C) Step1->Step2 Pd(0) Step3 3rd Coupling (C-Cl) Strong Ligands (XPhos) Step2->Step3 Pd(0)/L Step4 C-F Activation Nucleophilic Sub. Step3->Step4 Nu-

    Sequential cross-coupling reactivity gradient of polyhalogenated benzenes.

    Objective Comparison of Alternative Reagents

    If 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is unavailable or unsuited for your target molecule's substitution pattern, the following alternatives offer tailored reactivity profiles.

    Alternative A: 1-Bromo-4-chloro-2-fluorobenzene (CAS: 1996-29-8)

    Lacking the iodine atom, this tri-halogenated benzene initiates coupling at the bromine site. It is widely used in the synthesis of benzonorbornadienes and undergoes highly selective Suzuki coupling with 2-cyanoarylboronic esters to form biphenyl precursors for IKK2 inhibitors[2].

    • Causality Insight: Because the first coupling occurs at the C-Br bond, standard Pd(PPh3)4 at 80°C is sufficient. The C-Cl bond remains inert under these conditions, ensuring strict mono-arylation without the need for specialized catalyst control.

    Alternative B: 1,4-Dibromo-2,5-difluorobenzene (CAS: 327-51-5)

    This symmetrical di-bromo reagent is the industry standard for synthesizing extended conjugated systems and polymers. It is heavily utilized in double Mizoroki-Heck reactions to yield fluorinated distyrylbenzenes (DSBs)[3][4] and in nucleophilic aromatic substitutions to create ether-linked polymers for CO2 capture[5].

    • Causality Insight: The symmetry means both bromine sites have identical electronic environments. To avoid complex statistical mixtures of mono- and di-coupled products, reactions are typically driven to complete di-substitution using excess coupling partner and elevated temperatures (110°C).

    Quantitative Performance Comparison
    ReagentHalogen GradientPrimary Coupling SiteIdeal Application1st Step Catalyst / Temp
    1-Bromo-2-chloro-4-fluoro-5-iodobenzene I > Br > Cl > FC-IComplex, asymmetric polyaromaticsPd(PPh3)4 / 25°C
    1-Bromo-4-chloro-2-fluorobenzene Br > Cl > FC-BrOrthogonal di-functionalizationPd(PPh3)4 / 80°C
    1,4-Dibromo-2,5-difluorobenzene Br = Br > FC-Br (Symmetric)Linear polymers, DSB materialsPd(OAc)2 / 110°C

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to verify the success of the mechanistic step before proceeding.

    Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-2-fluorobenzene

    Objective: Achieve strict mono-arylation at the C-Br site while preserving the C-Cl and C-F bonds.

    • Preparation: In a flame-dried Schlenk flask, combine 1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

    • Degassing: Add a 4:1 mixture of Toluene/H2O. Degas the biphasic solvent system via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II).

    • Catalyst Addition: Under a positive argon flow, add Pd(PPh3)4 (5 mol%).

    • Reaction: Heat the mixture to 80°C for 12 hours. Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the starting material and the appearance of a single new mass peak corresponding to the mono-coupled product confirms that the C-Cl bond has not undergone oxidative addition.

    • Workup & Purification: Cool to room temperature, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc).

    • Validation: Confirm the structure via 1H and 19F NMR. The retention of the C-Cl bond is critical for downstream functionalization.

    Workflow Prep Degas Solvents Rxn C-Br Oxidative Addition Prep->Rxn Quench Aqueous Workup Rxn->Quench Purify Chromatography Quench->Purify Verify NMR & LC-MS Purify->Verify

    Self-validating experimental workflow for site-selective Suzuki-Miyaura coupling.

    Protocol 2: Double Mizoroki-Heck Coupling of 1,4-Dibromo-2,5-difluorobenzene

    Objective: Synthesize a symmetrical fluorinated distyrylbenzene (DSB) by driving the reaction to complete di-substitution[3][4].

    • Preparation: Charge a pressure tube with 1,4-Dibromo-2,5-difluorobenzene (1.0 equiv), styrene (2.5 equiv), Pd(OAc)2 (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

    • Solvent & Base: Add anhydrous DMF and triethylamine (Et3N, 3.0 equiv). Causality: Et3N acts as both the base to neutralize the HBr byproduct and as a mild reducing agent to generate the active Pd(0) species from Pd(OAc)2.

    • Reaction: Seal the tube and heat to 110°C for 24 hours. The high temperature and excess styrene overcome the steric hindrance of the first coupling to ensure the second bromine is fully reacted.

    • Precipitation: Cool the mixture and pour it into vigorously stirred cold methanol. The highly conjugated, rigid DSB product will precipitate as a solid.

    • Validation: Filter and wash with methanol. Analyze via UV-Vis spectroscopy; the distinct extended conjugation of the di-substituted product will show a characteristic λmax at ~350 nm, confirming complete double coupling[3].

    References

    • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. researchgate.net.[Link]

    • Effect of Fluorine Regiochemistry on Molecular Properties and Solid-State Organization. acs.org.[Link]

    • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. semanticscholar.org.[Link]

    • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. mdpi.com.[Link]

    Sources

    A Comparative Guide to the Characterization and Reactivity of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive technical overview of 1-bromo-2-chloro-4-fluoro-5-iodobenzene, a highly functionalized aromatic building block. Due to its unique arrangement of four different halogens, this compound offers a versatile platform for sequential, site-selective cross-coupling reactions. We will explore its proposed synthesis, predict its spectroscopic characteristics, and compare the differential reactivity of its carbon-halogen bonds, providing a framework for its strategic application in complex molecule synthesis.

    Synthetic Strategy and Physicochemical Properties

    The targeted 1,2,4,5-tetrahalogenated substitution pattern is not directly accessible through common electrophilic aromatic substitution on a simple benzene precursor due to conflicting directing group effects.[1][2][3] A more plausible and controlled approach involves a multi-step synthesis starting from a pre-functionalized aniline derivative. The general strategy leverages the strong ortho, para-directing effects of an amine (or a protected amine like an acetamide) to install halogens at specific positions, followed by diazotization and deamination to yield the final product.[4][5]

    A potential synthetic route is outlined below, culminating in a Sandmeyer-type reaction for the introduction of bromine.[6][7]

    Synthetic_Workflow cluster_synthesis Proposed Synthetic Workflow A 2-Chloro-4-fluoroaniline B 2-Chloro-4-fluoro-5-iodoaniline A->B Iodination (e.g., ICl) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, H⁺) D 1-Bromo-2-chloro-4-fluoro-5-iodobenzene C->D Sandmeyer Reaction (CuBr)

    Caption: Proposed synthesis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

    Physicochemical Properties (Predicted): The physical properties of haloarenes are dictated by molecular weight and intermolecular forces like dipole-dipole interactions and van der Waals forces.[8][9]

    PropertyPredicted Value/CharacteristicRationale
    Molecular Formula C₆H₂BrClFI-
    Molecular Weight 363.34 g/mol Sum of atomic masses.
    Appearance Colorless liquid or low-melting solidPolyhalogenated benzenes are often crystalline solids or high-boiling liquids.[10]
    Boiling Point > 250 °CHigh molecular weight and polarity lead to strong intermolecular forces, significantly raising the boiling point compared to benzene (80 °C).[8][11]
    Solubility Insoluble in water; Soluble in organic solventsLike other haloarenes, it is unable to form hydrogen bonds with water but dissolves readily in non-polar solvents like ether, chloroform, and benzene.[9]
    Density > 1.8 g/cm³Significantly denser than water due to the high mass of bromine, chlorine, and iodine atoms.[11]

    Spectroscopic Characterization (Predicted)

    Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on established principles and data from analogous compounds, the following spectral characteristics are predicted for 1-bromo-2-chloro-4-fluoro-5-iodobenzene.[12][13][14]

    TechniquePredicted Observations
    ¹H NMR Two signals in the aromatic region (δ 7.5-8.0 ppm), each appearing as a doublet of doublets (dd) due to ³J(H,H) and ⁴J(H,F) coupling.
    ¹³C NMR Six distinct signals in the aromatic region (δ 110-150 ppm). Carbons bonded to halogens will show characteristic shifts (C-I lowest field, C-F highest field). The C-F bond will exhibit a large ¹J(C,F) coupling constant.
    ¹⁹F NMR A single signal, likely appearing as a multiplet due to coupling with the two aromatic protons.
    Mass Spec (EI) A complex molecular ion (M⁺) peak at m/z ≈ 362, 364, 366 due to the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
    IR Spectroscopy Characteristic C-H stretching for aromatic rings (~3100-3000 cm⁻¹), C=C stretching in the aromatic region (~1600-1450 cm⁻¹), and C-X stretching vibrations in the fingerprint region (<1100 cm⁻¹).[15][16]

    Comparative Reactivity in Cross-Coupling Reactions

    The primary synthetic utility of 1-bromo-2-chloro-4-fluoro-5-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. This allows for a programmed, sequential functionalization of the aromatic core. The reactivity in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy (BDE), which follows the trend: C-I < C-Br < C-Cl << C-F .[17][18][19]

    This predictable reactivity hierarchy enables the selective functionalization at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions.[20]

    BondRelative ReactivityTypical Cross-Coupling ReactionsGeneral Conditions
    C-I HighestSuzuki, Sonogashira, Heck, Buchwald-HartwigMild conditions: Room temperature to moderate heat (e.g., <80°C), standard Pd catalysts (e.g., Pd(PPh₃)₄), wide range of bases.[18][21][22]
    C-Br IntermediateSuzuki, Sonogashira, Heck, Buchwald-HartwigModerate conditions: Higher temperatures (e.g., 80-120°C), often requires more specialized ligands (e.g., phosphine-based ligands like XPhos) to facilitate oxidative addition.[23][24]
    C-Cl LowestSuzuki, Buchwald-HartwigForcing conditions: High temperatures (>120°C), requires highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) and strong bases.[23][25]
    C-F InertGenerally unreactive in standard cross-coupling.Activation requires specialized catalysts or stoichiometric organometallic reagents, not typically used in sequential coupling strategies.[17]

    Comparison with Alternatives:

    • 1,2,4,5-Tetrabromobenzene: Offers multiple reactive sites but lacks the distinct reactivity hierarchy of the mixed-halogen system. Achieving selective mono-functionalization is challenging and often leads to product mixtures.[26][27]

    • 1,4-Dibromo-2,5-diiodobenzene: Provides two distinct levels of reactivity (C-I vs. C-Br). It is an excellent substrate for two-fold sequential couplings but offers less versatility than the target compound with its three distinct reactive handles.

    • Aryl Triflates (OTf): Aryl triflates have reactivity comparable to aryl bromides and can be used in place of a C-Br bond.[28] A molecule like 1-chloro-2-iodo-4-(trifluoromethanesulfonyloxy)benzene would be a functional alternative, though its synthesis and stability profile would differ.

    Experimental Protocols

    Protocol 1: Selective Sonogashira Coupling at the C-I Position

    This protocol describes a model reaction to selectively couple a terminal alkyne at the most reactive C-I position, leaving the C-Br and C-Cl bonds untouched.[22][29][30]

    Objective: To synthesize 1-bromo-2-chloro-4-fluoro-5-(phenylethynyl)benzene.

    Materials:

    • 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) (3.0 mmol)

    • Anhydrous, degassed Toluene (5 mL)

    Procedure:

    • To a dry, argon-flushed Schlenk flask, add 1-bromo-2-chloro-4-fluoro-5-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed toluene via syringe, followed by triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove catalyst residues.

    • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

    Sequential_Coupling cluster_reactivity Sequential Cross-Coupling Strategy Start 1-Bromo-2-chloro-4-fluoro-5-iodobenzene Step1_Prod Functionalized at C-I position Start->Step1_Prod Reaction 1 (e.g., Sonogashira) Mild Conditions Step2_Prod Functionalized at C-I and C-Br positions Step1_Prod->Step2_Prod Reaction 2 (e.g., Suzuki) Moderate Conditions Final_Prod Tri-functionalized arene Step2_Prod->Final_Prod Reaction 3 (e.g., Buchwald-Hartwig) Forcing Conditions

    Sources

    Orthogonal Halogenation in Drug Design: A Comparative Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the synthesis of complex, highly substituted aromatic scaffolds is a persistent bottleneck. The introduction of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) has revolutionized this space. By placing four distinct halogens on a single benzene ring, this molecule acts as a "master key" for sequential, regioselective cross-coupling.

    However, the utility of this building block is entirely dependent on its isomeric purity . A single misaligned halogen destroys the orthogonal reactivity pathway. This guide objectively compares high-purity, structurally verified 1-Bromo-2-chloro-4-fluoro-5-iodobenzene against standard mixed-isomer alternatives, detailing the analytical blueprints used to verify its structure and the experimental causality behind its downstream performance.

    The Causality of Orthogonal Reactivity

    The strategic value of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lies in the thermodynamic differentiation of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C–X bond.

    The selectivity of this insertion is strictly governed by the [1] of the respective halogens[2]:

    • C–I (Position 5): ~65 kcal/mol (Cleaves at Room Temperature)

    • C–Br (Position 1): ~81 kcal/mol (Cleaves at 60–80°C)

    • C–Cl (Position 2): ~96 kcal/mol (Cleaves at >100°C with specialized ligands)

    • C–F (Position 4): ~116 kcal/mol (Inert to Pd; reserved for Nucleophilic Aromatic Substitution / SNAr)

    If the product contains isomeric impurities (e.g., 1-Bromo-3-chloro-4-fluoro-5-iodobenzene), the steric environment around the halogens shifts, altering the activation energy and leading to catastrophic mixtures of cross-coupled products.

    OrthogonalReactivity Core 1-Bromo-2-chloro- 4-fluoro-5-iodobenzene Step1 1. C-I Cleavage (Suzuki, BDE ~65 kcal/mol) Core->Step1 Pd(0) RT Step2 2. C-Br Cleavage (Sonogashira, BDE ~81 kcal/mol) Step1->Step2 Pd(0)/Cu(I) 60°C Step3 3. C-Cl Cleavage (Buchwald, BDE ~96 kcal/mol) Step2->Step3 Pd(0), L 100°C Step4 4. C-F Cleavage (SNAr, BDE ~116 kcal/mol) Step3->Step4 Nu- 120°C

    Fig 1. Sequential orthogonal functionalization pathway of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

    Structural Verification: The Analytical Blueprint

    To guarantee the performance of the high-purity product, the analytical protocol must be a self-validating system . We cannot rely on mass spectrometry alone, as isomers have identical masses. Instead, we utilize the intrinsic spin properties of the 19F nucleus (spin 1/2, 100% natural abundance) to map the exact regiochemistry via Multinuclear NMR.

    The Self-Validating NMR System

    In the correct 1-Br, 2-Cl, 4-F, 5-I isomer, the two remaining protons are located at positions C3 and C6.

    • H3 is ortho to the Fluorine at C4.

    • H6 is meta to the Fluorine at C4 (separated by the Iodine at C5).

    Because J -coupling is distance-dependent, the 1H NMR spectrum explicitly proves the structure:

    • H3 Signal: Appears as a doublet with a large ortho coupling constant ( 3JH-F​≈8.0−10.0 Hz ).

    • H6 Signal: Appears as a doublet with a smaller meta coupling constant ( 4JH-F​≈5.0−6.0 Hz ).

    Furthermore, in the 13C NMR spectrum, the carbon directly attached to the fluorine (C4) will exhibit a massive scalar coupling ( 1JC-F​≈250 Hz ), definitively anchoring the position of the most electronegative atom.

    StructuralVerification Sample Product Sample (CAS: 2460515-82-4) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR GCMS GC-MS (Fragmentation) Sample->GCMS Xray X-Ray Crystallography (Absolute Configuration) Sample->Xray Valid Verified Isomerically Pure Product NMR->Valid J-Coupling Analysis GCMS->Valid Halogen Loss Xray->Valid 3D Mapping

    Fig 2. Multi-modal analytical workflow for verifying polyhalobenzene isomeric purity.

    Comparative Performance Data

    When [3], the choice of starting material dictates the entire downstream economic viability. The table below compares the performance of High-Purity 1-Bromo-2-chloro-4-fluoro-5-iodobenzene against standard alternatives during a first-stage Suzuki-Miyaura coupling targeting the C–I bond.

    MetricHigh-Purity Isomer (>98%)Mixed-Isomer Grade (<90%)Symmetrical Dihalobenzene (e.g., 1,4-Dibromobenzene)
    Target Yield (C-I Cleavage) >95% <75%~50% (Statistical mixture)
    Regiomeric Purity of Product >99% <80%N/A
    Orthogonal Sites Remaining 3 (Br, Cl, F) Unpredictable1 (Identical reactivity)
    Downstream Purification Direct Crystallization Preparative HPLC RequiredFlash Chromatography
    Cost-per-Reaction-Cycle Low (High atom economy) High (Yield loss & solvent waste)Moderate

    Experimental Protocols

    To ensure reproducibility, the following protocols detail the structural verification and the initial regioselective utilization of the product.

    Protocol A: Multinuclear NMR Acquisition for Structural Validation

    Causality Focus: Retaining 19F coupling is critical. Do not use 19F -decoupled 13C sequences, as the JC-F​ constants are required to prove the regiochemistry.

    • Sample Preparation: Dissolve 15 mg of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for 1H / 13C calibration (0.00 ppm). For 19F , reference against Trichlorofluoromethane ( CFCl3​ ) at 0.00 ppm.

    • 1H Acquisition: Acquire at 400 MHz. Look for two distinct doublets in the aromatic region (approx. 7.2 - 7.8 ppm). Calculate the J -coupling to confirm the ortho (~8 Hz) and meta (~6 Hz) relationships to the fluorine atom.

    • 13C Acquisition: Acquire at 100 MHz with a minimum of 512 scans to resolve the carbon-halogen signals. Identify the C4 carbon by its massive ~250 Hz doublet splitting.

    Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling (Targeting C–I)

    Causality Focus: The reaction must be kept at room temperature (25°C). Elevating the temperature will provide the thermal energy required to overcome the ~81 kcal/mol BDE of the C–Br bond, leading to unwanted double-coupling.

    • Reaction Setup: In a flame-dried Schlenk flask under Argon, add 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

    • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 equiv) and anhydrous K2​CO3​ (2.0 equiv).

    • Solvent Addition: Inject a degassed mixture of THF/ H2​O (4:1 ratio, 10 mL total volume). The water is necessary to dissolve the base and activate the boronic acid via formation of a boronate complex.

    • Reaction: Stir vigorously at 25°C for 12 hours. Monitor via TLC or GC-MS until the starting material is consumed.

    • Workup: Quench with water, extract with ethyl acetate ( 3×10 mL ), dry over Na2​SO4​ , and concentrate. The product will be the mono-coupled aryl derivative, with the Br, Cl, and F atoms perfectly intact for subsequent steps.

    References

    • Organic Letters (ACS Publications). Synthesis of Substituted Picenes through Pd-Catalyzed Cross-Coupling Reaction/Annulation Sequences and Their Physicochemical Properties.[Link]

    • Journal of the American Chemical Society / PMC. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.[Link]

    • Digital Discovery (RSC). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space.[Link]

    Sources

    Purity assessment of synthesized 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Purity Assessment of Synthesized 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Comparative Analytical Guide

    The synthesis of highly substituted polyhalogenated benzenes, such as, presents a unique analytical bottleneck for drug development professionals and synthetic chemists. Featuring four distinct halogens (Br, Cl, F, I) on a single aromatic ring, this tetrahalogenated scaffold is highly electron-deficient, sterically hindered, and deeply hydrophobic.

    Standard purity assessment pipelines often fail here: traditional C18 liquid chromatography struggles with isomeric resolution, and UV detection lacks structural specificity. To establish true analytical confidence, scientists must deploy orthogonal techniques. This guide objectively compares three modalities—Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC-UV) via halogen- π interactions, and Quantitative 19 F Nuclear Magnetic Resonance (qNMR)—to construct a self-validating purity assessment workflow.

    Analytical Workflow Visualization

    AnalyticalWorkflow Step1 Synthesized Batch: 1-Br-2-Cl-4-F-5-I-benzene Decision1 Volatile Impurity Profiling Needed? Step1->Decision1 GC_FID GC-FID / GC-MS High Resolution of Volatiles Decision1->GC_FID Yes Decision2 Positional Isomers Suspected? Decision1->Decision2 No GC_FID->Decision2 HPLC_PFP HPLC-UV (PFP Column) Halogen-π Separation Decision2->HPLC_PFP Yes Decision3 Absolute Quantitation Required? Decision2->Decision3 No HPLC_PFP->Decision3 qNMR 19F qNMR Internal Std (e.g., TFA) Decision3->qNMR Yes Final Comprehensive Purity Certificate of Analysis Decision3->Final No qNMR->Final

    Logical workflow for selecting the optimal purity assessment modality for polyhalogenated benzenes.

    Modality 1: GC-FID (The Volatility Advantage)

    Scientific Rationale: Halogenated benzenes possess high vapor pressures and excellent thermal stability, making them ideal candidates for capillary Gas Chromatography. While Electron Capture Detectors (ECD) offer extreme sensitivity for halogens, they are easily saturated. Flame Ionization Detection (FID) is preferred for broad-spectrum purity assessment, though analysts must account for the fact that halogens do not contribute to the CHO + ions generated in the flame, slightly lowering the response factor compared to pure hydrocarbons[1].

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of GC-grade dichloromethane (DCM).

    • Column Selection: Utilize a mid-polarity column (e.g., DB-624, 30 m × 0.25 mm, 1.4 µm) to ensure adequate retention of the halogenated ring[1].

    • Instrument Parameters:

      • Injector: 250°C, Split ratio 50:1.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Hold at 70°C for 2 mins, ramp at 15°C/min to 280°C, hold for 5 mins.

    • Self-Validating System: Inject a pure DCM solvent blank prior to the sample. The system is validated if the blank shows no carryover peaks >0.05% area in the analyte's retention window.

    Modality 2: HPLC-UV (The Isomeric Resolution Challenge)

    Scientific Rationale: During electrophilic aromatic substitution or cross-coupling, positional isomers (e.g., 1-bromo-3-chloro-4-fluoro-5-iodobenzene) frequently emerge. Standard C18 columns rely purely on hydrophobic dispersive forces, which fail to distinguish the subtle spatial geometries of these isomers. By switching to a Pentafluorophenyl (PFP) or carbon-coated stationary phase, analysts can exploit highly specific to achieve baseline resolution of isomers that would otherwise co-elute[2].

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 0.5 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

    • Column Selection: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Isocratic elution using 65:35 Acetonitrile:Water at a flow rate of 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to 210 nm and 254 nm.

    • Self-Validating System: Perform a Peak Purity Analysis using the DAD software. The protocol is validated only if the primary peak exhibits a spectral match factor of >990 across its leading edge, apex, and tail, confirming the absence of hidden, co-eluting isomers beneath the main peak[3].

    Modality 3: Quantitative 19 F NMR (The Absolute Purity Standard)

    Scientific Rationale: Chromatographic methods require highly pure reference standards of the exact analyte to calculate absolute mass fractions. When novel or highly specific compounds like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene are synthesized, such standards do not exist. Quantitative Fluorine NMR (qNMR) solves this. Because 19 F has a 100% natural abundance, a massive chemical shift range (>300 ppm), and zero background matrix interference, it allows for absolute quantitation against a universal internal standard[4]. To eliminate peak splitting caused by the fluorine coupling with the adjacent aromatic protons (at positions 3 and 6), is applied, collapsing the 19 F signal into a sharp, easily integrable singlet[5].

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized compound and ~2.0 mg of certified reference standard Trifluoroacetic acid (TFA, purity >99.8%) into a vial[5]. Dissolve in 0.6 mL of DMSO- d6​ .

    • Instrument Parameters:

      • Nucleus: 19 F (with 1 H decoupling).

      • Relaxation Delay (D1): 20 seconds. Crucial: The delay must be at least 5× the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei to ensure complete magnetization recovery[5].

      • Scans: 128 to 512 depending on desired Signal-to-Noise (S/N).

    • Self-Validating System: Execute an inversion recovery pulse sequence prior to the main experiment to experimentally determine the T1​ of both the analyte and the TFA standard. The method validates itself by mathematically proving that the chosen 20-second D1 is sufficient for the specific molecular dynamics of the sample[5].

    Comparative Data Matrix

    The following table summarizes the operational parameters and performance metrics of the three analytical modalities:

    Analytical ParameterGC-FIDHPLC-UV (PFP Column) 19 F qNMR
    Primary Utility Volatile organic impuritiesPositional isomer resolutionAbsolute mass fraction
    Separation Mechanism Boiling point & polarityHalogen- π & hydrophobic forcesMagnetic environment (Chemical shift)
    Reference Std Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Uses universal internal std)
    Isomeric Resolution ModerateHigh (via π−π interactions)Low (unless shifts differ >0.1 ppm)
    Typical Analysis Time 15–20 minutes10–15 minutes5–10 minutes (post-optimization)
    Sample Destructive? YesYesNo (Sample can be recovered)

    Conclusion

    For the rigorous purity assessment of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, relying on a single analytical technique is scientifically insufficient. GC-FID should be utilized as the primary screen for volatile reaction byproducts. HPLC-UV with a specialized PFP stationary phase is mandatory to rule out the presence of closely related positional isomers that evade GC separation. Finally, 19 F qNMR stands as the ultimate arbiter of absolute purity, providing a definitive mass fraction without the need for an identical reference standard.

    References

    • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC). URL:[5]

    • 1-Bromo-2-chloro-4-fluoro-5-iodobenzene | 2460515-82-4. Sigma-Aldrich. URL:

    • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances. Analytical Chemistry - ACS Publications. URL:[4]

    • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). URL:[2]

    • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. URL:[3]

    • Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Agilent. URL:[1]

    Sources

    Spectroscopic Differentiation of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene and its Positional Isomers: A Comprehensive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Halogenated benzenes are highly privileged scaffolds in modern agrochemical and pharmaceutical design. However, synthesizing and isolating specific positional isomers of tetrahalobenzenes—such as 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS 2460515-82-4)—presents a significant analytical challenge. Because positional isomers share identical molecular weights (335.3 g/mol ) and nearly identical polarities, standard chromatographic techniques (LC-MS, GC-MS) often fail to provide unambiguous structural confirmation.

    As a Senior Application Scientist, I have designed this guide to provide a self-validating, multimodal spectroscopic framework. By leveraging the causality of nuclear spin-spin coupling ( J -coupling) and vibrational halogen bonding, researchers can definitively distinguish between the 1,2,4,5-, 1,2,3,4-, and 1,2,3,5-substitution patterns of bromochlorofluoroiodobenzene.

    Theoretical Framework: The Causality of Spectroscopic Variance

    A common pitfall in organic characterization is relying solely on 1D 1 H NMR chemical shifts. In heavily halogenated aromatics, the competing electronegativity, resonance, and anisotropic effects of Bromine, Chlorine, Fluorine, and Iodine make empirical shift predictions highly unreliable.

    The Solution: Topological J -Coupling Instead of chemical shifts, we must rely on the immutable topology of the molecule. Spin-spin coupling ( J -coupling) is transmitted through the bonding electron network and is strictly dependent on the spatial relationship between nuclei[1].

    • H-H Coupling: The magnitude of proton-proton coupling dictates the substitution pattern. Ortho protons ( 3JHH​ ) couple strongly (7–9 Hz), meta protons ( 4JHH​ ) couple weakly (1–3 Hz), and para protons ( 5JHH​ ) show negligible coupling (< 1 Hz)[1].

    • H-F Coupling: Fluorine ( 19 F) is 100% naturally abundant and possesses a spin of ½[2]. It couples strongly to nearby protons, creating complex multiplets that can obscure JHH​ values if not properly managed[1].

    By systematically decoupling the 19 F nucleus from the 1 H spectrum, we create a self-validating system where the underlying H−H topology is exposed with absolute clarity.

    Isomer Classification & Structural Logic

    To objectively compare the analytical signatures, we classify the C 6​ H 2​ BrClFI isomers into three primary structural archetypes based on their remaining two protons:

    • Isomer A (1,2,4,5-substituted): e.g., 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. The two protons reside at positions 3 and 6, meaning they are para to each other.

    • Isomer B (1,2,3,4-substituted): e.g., 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. The two protons reside at positions 5 and 6, meaning they are ortho to each other.

    • Isomer C (1,2,3,5-substituted): e.g., 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. The two protons reside at positions 4 and 6, meaning they are meta to each other.

    Workflow Sample Isomer Mixture C6H2BrClFI NMR 1H & 19F NMR Primary Differentiation Sample->NMR Non-destructive IR FT-IR / Raman Halogen Bonding Sample->IR Vibrational GCMS GC-MS Mass Confirmation Sample->GCMS Fragmentation Result Unambiguous Structural Assignment NMR->Result Topology IR->Result Functional Grps GCMS->Result MW=335.3

    Figure 1: Multi-modal analytical workflow for tetrahalobenzene isomer differentiation.

    Experimental Protocols: A Self-Validating Workflow

    To ensure trustworthy and reproducible results, follow these step-by-step methodologies. This protocol uses a dual-acquisition NMR strategy to internally validate the structural assignment.

    Protocol 1: Dual-Acquisition NMR Workflow
    • Sample Preparation: Dissolve 15–20 mg of the purified C 6​ H 2​ BrClFI isomer in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Standard 1 H Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz (or higher). Set the spectral width to 12 ppm, centered at 6 ppm. Acquire 16 scans. Observation: The signals will appear as complex multiplets due to JHF​ coupling.

    • 19 F-Decoupled 1 H Acquisition ( 1 H{ 19 F}): Apply continuous wave (CW) or WALTZ-16 decoupling at the 19 F resonance frequency (typically between -100 to -120 ppm for fluorobenzenes)[2].

    • Data Processing & Causality Check: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct the spectrum. By removing the JHF​ interference, the spectrum will collapse into pure JHH​ splitting. Measure the coupling constants directly from this decoupled spectrum to assign the isomer class.

    Protocol 2: Orthogonal Validation via FT-IR/Raman

    While NMR maps the topology, vibrational spectroscopy confirms the presence of the heavy halogens (Br, Cl, I) which are invisible to standard 1 H/ 19 F NMR.

    • ATR-FTIR Acquisition: Place 1–2 mg of the neat solid onto a diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution.

    • Raman Acquisition: Expose the sample to a 785 nm laser (to minimize aromatic fluorescence). Acquire spectra from 3200 to 100 cm −1 .

    • Spectral Interpretation: Identify the C-F stretch (strong, broad) at 1000–1400 cm −1 in the IR spectrum. Confirm C-Cl (600–800 cm −1 ), C-Br (500–600 cm −1 ), and C-I (<500 cm −1 ) using the Raman data, as heavier halogens exhibit stronger changes in polarizability than dipole moment[3].

    LogicTree Start 1H{19F} NMR Spectrum (Two Proton Signals) Jpara J_HH < 1 Hz Singlets Start->Jpara Measure J_HH Jortho J_HH ≈ 7-9 Hz Clear Doublets Start->Jortho Measure J_HH Jmeta J_HH ≈ 1-3 Hz Narrow Doublets Start->Jmeta Measure J_HH Para 1,2,4,5-Isomer (para-protons) Ortho 1,2,3,4-Isomer (ortho-protons) Meta 1,2,3,5-Isomer (meta-protons) Jpara->Para Jortho->Ortho Jmeta->Meta

    Figure 2: 1H{19F} NMR spin-spin coupling logic tree for structural assignment.

    Quantitative Data Presentation

    The following table summarizes the expected spectroscopic parameters for the three primary isomer classes, synthesizing empirical coupling constants and vibrational frequencies.

    Table 1: Spectroscopic Signatures of C 6​ H 2​ BrClFI Isomers

    Isomer ClassProton Relationship 1 H{ 19 F} Multiplicity JHH​ Coupling (Hz) JHF​ Coupling Range (Hz)Key IR/Raman Bands (cm −1 )
    1,2,4,5-substituted (e.g., 1-Bromo-2-chloro-4-fluoro-5-iodobenzene)ParaTwo Singlets< 1.0 (Negligible) 3JHF​ : 8–10 4JHF​ : 4–6C-F: 1000–1400C-Cl: 600–800C-Br: 500–600C-I: < 500
    1,2,3,4-substituted OrthoTwo Doublets7.0 – 9.0 4JHF​ : 4–6 5JHF​ : 0–2C-F: 1000–1400C-Cl: 600–800C-Br: 500–600C-I: < 500
    1,2,3,5-substituted MetaTwo Doublets1.0 – 3.0 3JHF​ : 8–10 4JHF​ : 4–6C-F: 1000–1400C-Cl: 600–800C-Br: 500–600C-I: < 500

    Data derived from established fluorobenzene coupling constants[1] and standard halogen vibrational frequencies[3].

    Conclusion

    Differentiating positional isomers of highly substituted halobenzenes like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene requires a shift from predictive chemical shift analysis to topological J -coupling analysis. By employing a self-validating 1 H{ 19 F} decoupled NMR protocol, researchers can easily categorize the isomers based on their distinct ortho (7-9 Hz), meta (1-3 Hz), or para (<1 Hz) coupling constants. Orthogonal validation using FT-IR and Raman spectroscopy ensures the integrity of the halogen scaffold, providing a robust, publication-ready proof of structure.

    Sources

    Biological Activity and Comparative Performance of Pharmacophores Derived from 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug targets become increasingly complex, the strategic incorporation of multiple halogens into a single aromatic scaffold has emerged as a powerful paradigm in rational drug design. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (BCFI) is a privileged, tetra-halogenated building block. While BCFI itself is a synthetic intermediate lacking direct therapeutic application, its derivatives exhibit profound biological activity, particularly as allosteric kinase inhibitors.

    This guide objectively compares the biological and pharmacokinetic performance of BCFI-derived pharmacophores against traditional mono-halogenated alternatives, providing actionable workflows and self-validating protocols for drug development professionals.

    The Mechanistic Advantage: Halogen Bonding and Steric Shielding

    The biological superiority of BCFI-derived compounds stems from the unique physicochemical properties imparted by its dense halogenation. When integrated into a drug candidate, the intact halogens (typically chlorine and fluorine, after iodine and bromine are substituted via cross-coupling) serve two critical functions:

    • Halogen Bonding ( σ -Hole Interactions): Covalently bound halogens possess an electropositive crown (the σ -hole) that acts as a Lewis acid, forming highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., backbone carbonyls of amino acids). As established in [1], these interactions significantly enhance target affinity and residence time in deep, hydrophobic allosteric pockets.

    • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine and chlorine atoms lowers the HOMO energy of the aromatic ring, effectively shielding the pharmacophore from CYP450-mediated aromatic oxidation.

    Synthesis Workflow: Predictable Sequential Functionalization

    The utility of the BCFI scaffold lies in the differential Bond Dissociation Energies (BDEs) of its carbon-halogen bonds ( C−I<C−Br<C−Cl<C−F ). This gradient allows for highly predictable, site-selective sequential cross-coupling without the need for protecting groups, a strategy extensively validated in the literature regarding the [2].

    G A 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (BCFI Scaffold) B 1st Coupling (C-I Bond) Suzuki-Miyaura (Pd cat.) A->B Lowest BDE (C-I) C Mono-arylated Intermediate (Br, Cl, F intact) B->C D 2nd Coupling (C-Br Bond) Buchwald-Hartwig (Pd/RuPhos) C->D Next Lowest BDE (C-Br) E Di-functionalized Pharmacophore (Cl, F intact for shielding) D->E

    Caption: Sequential cross-coupling logic leveraging C-X bond dissociation energies.

    Protocol 1: Site-Selective Suzuki-Miyaura Coupling (Self-Validating System)

    Causality Note: We utilize Pd(dppf)Cl2​ as the catalyst because its bidentate nature suppresses unwanted β -hydride elimination and is highly efficient for electron-deficient polyhalogenated systems. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to prevent the premature activation or dehalogenation of the sensitive C−Br bond.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under argon, combine BCFI (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to ensure optimal solubility of both the organic substrates and the inorganic base.

    • Base Addition: Add K2​CO3​ (2.0 equiv). Stir the biphasic mixture at 60°C. Do not exceed 60°C to maintain strict chemoselectivity for the C-I bond over the C-Br bond.

    • Reaction Monitoring: Monitor via LC-MS. The reaction is typically complete within 4 hours.

    • Self-Validation (qNMR): Post-workup, spike the crude mixture with a known mass of 1,3,5-trimethoxybenzene as an internal standard. Acquire a quantitative 1H -NMR spectrum to calculate the exact yield and confirm the absolute retention of the bromine atom prior to the next synthetic step.

    Comparative Biological Performance

    To objectively evaluate the biological impact of the BCFI scaffold, we compare a BCFI-Derived Allosteric MEK Inhibitor (retaining the Cl and F atoms) against a structurally identical Mono-Fluoro Analog (lacking the chlorine and bromine/iodine-derived functionalization).

    As shown in [3], the incorporation of heavier halogens fundamentally alters the thermodynamic binding profile.

    Table 1: In Vitro and Pharmacokinetic Comparison
    MetricBCFI-Derived Allosteric InhibitorMono-Fluoro Analog (Control)Analytical Rationale
    MEK1 IC₅₀ (nM) 0.8 ± 0.245.3 ± 3.1Enhanced σ -hole interaction in the hydrophobic pocket.
    MEK2 IC₅₀ (nM) 1.2 ± 0.362.1 ± 4.5Conserved allosteric binding site across isoforms.
    HLM T₁/₂ (min) > 12035Cl/F substitution blocks CYP450-mediated aromatic oxidation.
    LogD (pH 7.4) 3.82.4Increased lipophilicity drives intracellular partitioning.
    Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 18.58.2Superior membrane permeability due to halogen shielding.

    Data Interpretation: The BCFI-derived compound exhibits a ~50-fold increase in target affinity and a >3-fold increase in metabolic half-life (Human Liver Microsomes). The dense halogenation displaces high-energy water molecules from the MEK allosteric pocket, driving a highly favorable entropic binding signature.

    Biological Evaluation Workflow: MEK/ERK Pathway Inhibition

    The primary biological activity of these derivatives is the allosteric inhibition of MEK1/2, a critical node in the MAPK signaling pathway responsible for tumor proliferation.

    Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 (Phosphorylated) MEK->ERK Phosphorylation Prolif Tumor Proliferation ERK->Prolif Gene Transcription Inhibitor BCFI-Derived Inhibitor (Allosteric Binder) Inhibitor->MEK Halogen Bonding (Allosteric Pocket)

    Caption: Allosteric inhibition of the MEK/ERK signaling pathway by BCFI-derived compounds.

    Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

    Causality Note: We utilize TR-FRET rather than standard fluorescence intensity assays because polyhalogenated aromatics often exhibit intrinsic auto-fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay, ensuring high signal-to-noise ratios. A 60-minute pre-incubation step is mandated because allosteric inhibitors frequently exhibit slow-binding kinetics.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 2X enzyme solution containing recombinant human MEK1 (0.5 nM) and unactive ERK2 (10 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

    • Compound Dispensing: Echo-dispense 10 nL of the BCFI-derived compound (in 100% DMSO) into a 384-well low-volume proxiplate. Include 100% DMSO wells as positive controls (max activity) and no-enzyme wells as negative controls (min activity).

    • Pre-Incubation: Add 5 µL of the 2X enzyme solution to the plate. Centrifuge at 1000 rpm for 1 minute. Incubate at room temperature for 60 minutes to allow the allosteric halogen bonds to fully equilibrate.

    • Reaction Initiation: Add 5 µL of a 2X ATP solution (final concentration 10 µM) to initiate the kinase cascade. Incubate for 45 minutes.

    • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-anti-phospho-ERK antibody and an APC-conjugated secondary tracer. Incubate for 60 minutes.

    • Self-Validation (Z'-Factor): Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with IC50​ curve fitting only if Z′≥0.65 , confirming assay robustness.

    References

    • Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery URL:[Link]

    • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

    • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (PubMed Central) URL:[Link]

    Environmental Impact and Synthesis Comparison Guide: 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Polyhalogenation Challenge

    1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS 2460515-82-4)[1] is a densely functionalized, tetra-halogenated aromatic building block. For drug development professionals and materials scientists, its value lies in its orthogonal reactivity: the distinct bond dissociation energies of the C-I, C-Br, C-Cl, and C-F bonds allow for highly regioselective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi).

    However, the synthesis of such polyhalogenated arenes presents a severe environmental challenge. Traditional electrophilic aromatic substitution (EAS) requires harsh, toxic elemental halogens ( Br2​ , Cl2​ , I2​ ) and stoichiometric heavy-metal Lewis acids, generating massive amounts of hazardous waste[2]. As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating the environmental impact of these syntheses using Green Chemistry metrics—specifically the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) [3]—is critical.

    This guide objectively compares the traditional multi-step batch EAS synthesis of polyhalogenated benzenes against modern, eco-compatible continuous-flow electrochemical halogenation , providing actionable protocols, mechanistic causality, and quantitative environmental data.

    Mechanistic Causality & Environmental Metrics

    The Traditional Approach: Batch Electrophilic Aromatic Substitution (EAS)

    In a traditional batch setting, synthesizing a tetra-halogenated benzene typically begins with a fluorinated precursor (e.g., 1-chloro-3-fluorobenzene) followed by sequential chlorination, bromination, and iodination.

    • The Causality of Waste: Because halogens are electron-withdrawing, each subsequent halogenation step deactivates the aromatic ring further. To force the reaction, chemists must use aggressive reagents like iodine monochloride ( ICl ), elemental bromine ( Br2​ ), and strong Lewis acids ( FeCl3​ , AlCl3​ ) in highly acidic or chlorinated solvents[4].

    • Environmental Impact: The atom economy is inherently poor. For every mole of electrophile ( X+ ) generated from X2​ , one mole of halide ( X− ) is lost as acidic waste ( HX ). Quenching these highly exothermic reactions requires massive volumes of aqueous base, driving the E-factor exponentially higher (often >50 kg waste/kg product in fine chemicals)[5][6].

    The Modern Alternative: Continuous-Flow Electrochemical Halogenation

    Recent advancements have replaced hazardous elemental halogens with simple, benign halide salts (e.g., NaX , HX ) coupled with continuous-flow electrochemistry[7][8].

    • The Causality of Efficiency: In an undivided electrochemical flow cell, the anodic oxidation of X− generates the active electrophilic halogen species ( X+ ) in situ, precisely when and where it is needed[9]. Simultaneously, the cathode reduces protons to generate hydrogen gas ( H2​ ), acting as a clean, paired process[8][10].

    • Environmental Impact: Electrical power serves as the sole oxidant, eliminating the need for heavy metal catalysts or chemical oxidants[9]. The high surface-area-to-volume ratio of microreactors ensures rapid heat dissipation, preventing thermal runaway and allowing the safe handling of reactive intermediates[7][11]. This drastically reduces solvent use and waste, pushing the PMI closer to the ideal value of 1[12].

    G cluster_batch Traditional Batch EAS cluster_flow Continuous Flow Electrochemical SM Starting Material (Fluorobenzene derivative) Batch Multi-step Batch Halogenation (Br2, Cl2, I2, Lewis Acids) SM->Batch High PMI Flow Flow Electro-Halogenation (NaX, Electricity, Flow Reactor) SM->Flow Low PMI Waste High Waste Generation (Metal salts, Acidic effluent) Batch->Waste Product 1-Bromo-2-chloro-4-fluoro-5-iodobenzene Batch->Product E-factor > 50 Green Low Waste / High Atom Economy (H2 byproduct, Solvent recycle) Flow->Green Flow->Product E-factor < 10

    Comparative workflows for polyhalogenated benzene synthesis.

    Comparative Performance & Green Metrics Data

    The following table summarizes the quantitative environmental and performance metrics comparing the two synthetic paradigms for late-stage polyhalogenation.

    MetricTraditional Batch EASContinuous-Flow Electro-HalogenationCausality / Impact
    Halogen Source Br2​ , Cl2​ , ICl (Toxic, Corrosive) NaBr , NaCl , NaI (Benign Salts)Eliminates hazardous gas/liquid handling[4][13].
    Oxidant / Catalyst FeCl3​ , AlCl3​ , H2​SO4​ (Stoichiometric)Electrons (Traceless)Prevents heavy metal contamination in APIs[8].
    Atom Economy (AE) ~40 - 50%> 85%Batch loses half the halogen mass as HX waste[3][5].
    E-Factor 50 - 100+ kg/kg 5 - 15 kg/kg Flow eliminates massive aqueous quenching volumes[6].
    Process Mass Intensity > 120< 20Flow allows higher concentrations and solvent recycling[12][14].
    Reaction Time 12 - 24 Hours10 - 30 Minutes (Residence Time)Microreactors provide superior mass/heat transfer[2][7].

    Self-Validating Experimental Protocols

    To demonstrate the practical application of these principles, below are the generalized, step-by-step methodologies for both approaches, designed to be self-validating through in-process controls.

    Protocol A: Traditional Batch Halogenation (Iodination of a Halobenzene)

    Note: This represents a standard late-stage functionalization to yield the tetra-halogenated target.

    • Preparation: In a round-bottom flask equipped with a reflux condenser and a highly efficient scrubber system, dissolve 1-bromo-2-chloro-4-fluorobenzene (1.0 equiv) in glacial acetic acid.

    • Activation: Add concentrated H2​SO4​ (2.0 equiv) and I2​ (0.6 equiv), followed by a strong chemical oxidant such as periodic acid ( H5​IO6​ , 0.3 equiv) to activate the iodine.

    • Reaction: Heat the mixture to 80°C for 16 hours. Causality check: The highly deactivated ring requires elevated temperatures and strong acidic conditions to facilitate the electrophilic attack of I+ .

    • Quenching & Workup: Cool to room temperature. Pour the mixture into a large volume of ice water containing sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine.

    • Extraction: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

    • Validation: The generation of massive volumes of acidic and aqueous thiosulfate waste directly validates the high E-factor and poor PMI of this route.

    Protocol B: Continuous-Flow Electrochemical Halogenation

    This protocol utilizes paired electrolysis, maximizing atom economy by generating H2​ at the cathode and the halogenating agent at the anode[9][10].

    • System Setup: Assemble a continuous flow electrochemical microreactor (e.g., Ammonite reactor) equipped with a Graphite anode and a Platinum cathode in an undivided cell configuration.

    • Solution Preparation: Prepare a single electrolyte solution containing the arene precursor (1.0 equiv, 0.2 M) and sodium iodide ( NaI , 1.2 equiv) in a green solvent mixture (e.g., Acetonitrile/Water 9:1). Causality check: Water acts as the proton source for cathodic reduction, while NaI acts as both the halogen source and the supporting electrolyte, eliminating the need for complex salts[13].

    • Flow Parameters: Pump the solution through the reactor at a flow rate of 0.5 mL/min (targeting a residence time of 15 minutes).

    • Electrolysis: Apply a constant current of 15 mA (optimizing for ~2.5 F/mol).

    • In-Line Quenching: Direct the reactor effluent through an in-line cartridge containing solid-supported thiosulfate to catch any trace unreacted I+ , followed by automated solvent evaporation.

    • Validation: The absence of heavy metal catalysts, the use of benign NaI , and the direct isolation of the product with minimal solvent washing validates the low PMI and high sustainability of this method[14][15].

    Mech Anode Anode (+) Oxidation ActiveX X+ Active Species Anode->ActiveX Cathode Cathode (-) Reduction Hydrogen H2 (g) Evolution Cathode->Hydrogen Halide NaX (X=Cl,Br,I) Halide->Anode -e- Arene Arene Precursor ActiveX->Arene EAS Product Halogenated Product Arene->Product Proton H+ From Solvent Proton->Cathode +e-

    Paired electrochemical halogenation mechanism in a flow cell.

    Strategic Recommendations

    For drug development professionals scaling up the synthesis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene or similar polyhalogenated scaffolds:

    • Transition to Flow: Batch halogenations using X2​ gases or liquids are inherently dangerous and environmentally unsustainable. Continuous flow reactors mitigate thermal risks and allow for precise stoichiometric control[7].

    • Adopt Electrochemistry: By utilizing NaX salts and electrical current, you eliminate the need for stoichiometric transition metals and harsh oxidants, directly improving the Process Mass Intensity (PMI)[8][13].

    • Track Green Metrics Early: Implement E-factor and PMI calculations during the early route-scouting phase. A process with an E-factor >50 will incur severe waste disposal costs upon commercial scale-up[16][3].

    References

    • 'Green' and Sustainable Halogenation Processes - Royal Society of Chemistry. Available at:[Link]

    • The E factor 25 years on: the rise of green chemistry and sustainability - RSC Publishing. Available at:[Link]

    • METRICS - Green Chemistry Toolkit - Green Chemistry Toolkit. Available at: [Link]

    • Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications. Available at:[Link]

    • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. Available at:[Link]

    • Halogenation of organic compounds using continuous flow and microreactor technology - ResearchGate. Available at:[Link]

    • Continuous flow makes a promise to green chemistry - Chemical Industry Journal. Available at:[Link]

    • Reaction Chemistry & Engineering - SciSpace. Available at:[Link]

    • Halogenation of organic compounds using continuous flow and microreactor technology - RSC Publishing. Available at:[Link]

    • Flexible on-site halogenation paired with hydrogenation using halide electrolysis - Green Chemistry (RSC Publishing). Available at:[Link]

    • Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution - PubMed. Available at:[Link]

    • Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes with Sodium Halide (NaX) as Halogen Source - ACS Publications. Available at:[Link]

    • Electrochemical Bromination of Arenes in a 200% Cell - PMC - NIH. Available at:[Link]

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    Safety Operating Guide

    Navigating the Safe Handling of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my experience in complex chemical synthesis has underscored the critical importance of robust safety protocols. The handling of highly substituted aromatic compounds like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a valuable reagent in modern drug discovery, demands more than just a cursory glance at a safety data sheet. This guide is designed to provide you with a comprehensive, field-tested framework for its safe use, from initial risk assessment to final disposal, ensuring the integrity of your research and, most importantly, your personal safety.

    Hazard Identification and Risk Assessment: Understanding the "Why"

    1-Bromo-2-chloro-4-fluoro-5-iodobenzene is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation[1]. The presence of multiple halogen substituents on the benzene ring enhances its reactivity and potential for biological interaction, necessitating a cautious approach. Before any work begins, a thorough risk assessment is not just a regulatory hurdle; it's a scientific necessity. This process allows you to anticipate potential exposure scenarios and implement specific controls to mitigate them.

    Core Hazards:

    • Skin Irritation: Prolonged or repeated contact can lead to dermatitis.

    • Serious Eye Irritation: Direct contact can cause significant eye damage.

    • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.

    • Harmful if Swallowed: Ingestion can lead to adverse health effects[2][3].

    The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. The electrophilic nature of the carbon-halogen bonds can lead to unwanted reactions with proteins and other cellular components upon exposure.

    Personal Protective Equipment (PPE): Your First and Last Line of Defense

    The selection of appropriate PPE is paramount. A one-size-fits-all approach is inadequate; your choices must be informed by the specific tasks you will be performing and the potential for exposure.

    Glove Selection: A Critical Choice

    Standard disposable nitrile gloves, while offering protection against a wide range of chemicals, exhibit poor resistance to halogenated and aromatic hydrocarbons[4][5]. Given that 1-Bromo-2-chloro-4-fluoro-5-iodobenzene falls into this category, prolonged or direct contact could lead to glove degradation and chemical permeation.

    For this reason, a more robust glove strategy is essential:

    • For incidental contact (e.g., weighing, preparing solutions in a fume hood): Double-gloving with high-quality nitrile gloves (minimum 5-mil thickness) is a reasonable precaution. However, it is crucial to change gloves immediately upon any suspected contact[6].

    • For extended contact or spill cleanup: The use of Butyl rubber or Viton® gloves is strongly recommended. Butyl rubber, in particular, offers excellent resistance to a wide array of challenging chemicals, including many halogenated solvents[7].

    Glove TypeRecommended UseKey Considerations
    Nitrile (≥5-mil) Incidental contact, splash protectionChange immediately upon contact. Not for prolonged use with this compound.
    Butyl Rubber Extended contact, spill cleanupExcellent chemical resistance to halogenated compounds.
    Viton® Extended contact, spill cleanupHigh resistance to aromatic and halogenated hydrocarbons.

    Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.

    Comprehensive PPE Ensemble

    Beyond gloves, the following PPE is mandatory:

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashes[8].

    • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron is advisable.

    • Respiratory Protection: All handling of solid 1-Bromo-2-chloro-4-fluoro-5-iodobenzene should be conducted in a certified chemical fume hood to prevent the inhalation of dust. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filter is required.

    Operational Plan: A Step-by-Step Workflow for Safe Handling

    A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.

    HandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Assemble All Necessary Equipment B->C D 4. Weigh Solid in Fume Hood C->D E 5. Dissolve/Dispense as Required D->E F 6. Securely Seal Container E->F G 7. Decontaminate Work Area F->G H 8. Segregate Halogenated Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J DisposalPlan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal A Contaminated PPE D Halogenated Solid Waste Container A->D B Empty Reagent Bottle B->D C Reaction Residue E Halogenated Liquid Waste Container C->E F Contact EHS for Pickup D->F E->F

    Caption: A logical flow diagram for the disposal of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene waste.
    Disposal Protocol
    • Solid Waste:

      • Place all contaminated solid waste, including used gloves, bench paper, and empty reagent bottles, into a clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste:

      • Collect all liquid waste containing 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in a separate, sealed, and clearly labeled "Halogenated Liquid Waste" container.

    • Container Labeling:

      • All waste containers must be labeled with the full chemical name of all contents and the approximate percentages.

    • Final Disposal:

      • Follow your institution's specific procedures for the disposal of hazardous waste. This typically involves contacting your Environmental Health and Safety (EHS) department for waste pickup.[9]

    By adhering to this comprehensive guide, you can confidently and safely handle 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, ensuring the integrity of your research and the well-being of yourself and your colleagues. Remember, a culture of safety is built on a foundation of knowledge, preparation, and consistent adherence to best practices.

    References

    • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Unisafe. Retrieved from [Link]

    • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). S&G Gloves. Retrieved from [Link]

    • 1-Bromo-4-Chloro-2-Fluoro-5-Iodobenzene: A Cutting-Edge Chemical Compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

    • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

    • Spill Kits and Spill Clean Up Procedures. (n.d.). University of California, Santa Cruz - Environmental Health & Safety. Retrieved from [Link]

    • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

    • OSHA Glove Selection Chart. (n.d.). University of California, Irvine - Environmental Health and Safety. Retrieved from [Link]

    • CAS 2386089-00-3 | 1-Bromo-4-chloro-2-fluoro-5-iodobenzene. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

    • Laboratory Waste Disposal. (n.d.). University of Aveiro, Department of Chemistry. Retrieved from [Link]

    • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

    • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

    • Waste Disposal | UBC Chemical and Biological Engineering. (n.d.). The University of British Columbia. Retrieved from [Link]

    • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

    • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

    • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville - Environmental Health & Safety. Retrieved from [Link]

    • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety. Retrieved from [Link]

    • Chemical Resistance of Gloves.pdf. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

    • Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved from [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.